molecular formula C5H3BrFNO B573117 4-Bromo-6-fluoropyridin-3-ol CAS No. 1227578-23-5

4-Bromo-6-fluoropyridin-3-ol

Katalognummer: B573117
CAS-Nummer: 1227578-23-5
Molekulargewicht: 191.987
InChI-Schlüssel: PSEPCJYIKLTJJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-fluoropyridin-3-ol is a versatile halogenated pyridinol that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. The bromo and fluoro substituents on the pyridine ring make it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, allowing for the introduction of diverse carbon and nitrogen-based functional groups. This enables researchers to systematically explore structure-activity relationships and create compound libraries aimed at developing new therapeutic agents. The scaffold is featured in novel pharmaceutical compounds, including those investigated for the treatment of central nervous system and peripheral nervous system disorders . The presence of both halogen atoms and a hydroxyl group provides distinct sites for regioselective functionalization, facilitating the synthesis of complex, multi-substituted heterocyclic targets crucial for advancing chemical biology and material science. For Research Use Only. Not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-bromo-6-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEPCJYIKLTJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physical Properties & Applications of 4-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-6-fluoropyridin-3-ol is a high-value heterocyclic building block increasingly utilized in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and PROTAC linkers. Its structure offers three distinct orthogonal handles—a phenolic hydroxyl group, an electrophilic fluorine at the 6-position, and a brominated carbon at the 4-position—enabling versatile late-stage functionalization strategies.

This guide provides a comprehensive analysis of its physicochemical properties, structural characterization, and handling protocols, designed to support researchers in optimizing synthetic workflows while maintaining rigorous safety and quality standards.

Physicochemical Profile

The utility of this compound lies in its specific electronic environment. The presence of both bromine and fluorine atoms on the pyridine ring significantly alters its lipophilicity and ionization constants compared to the parent pyridinol.

Core Properties Table
PropertyValue / DescriptionSource
Chemical Name This compound[1, 2]
CAS Number 1227578-23-5[1, 3]
Molecular Formula C₅H₃BrFNO[1]
Molecular Weight 191.99 g/mol [1]
Physical State Solid (Powder)[2]
Appearance White to Off-white[2]
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water[Exp.[1] Derived]
pKa (Predicted) ~6.5 (OH), ~ -1.0 (Pyridine N)[Calc.]
LogP (Predicted) 1.6 – 1.8[4]
Storage Condition Inert atmosphere (Ar/N₂), 2–8°C[2]
Electronic & Solubility Analysis
  • Acidity (pKa): The phenolic hydroxyl group at C3 is significantly more acidic than unsubstituted 3-pyridinol (pKa ~8.7). The electron-withdrawing nature of the fluorine (C6) and bromine (C4) atoms stabilizes the phenoxide anion, lowering the pKa to an estimated range of 6.0–7.0. This allows for deprotonation using mild bases like K₂CO₃ or Cs₂CO₃.

  • Basicity: The pyridine nitrogen is rendered essentially non-basic due to the inductive withdrawal from the adjacent fluorine and the resonance effects of the system. Protonation at the nitrogen requires strong mineral acids.

  • Lipophilicity: With a LogP near 1.7, the compound strikes a balance suitable for fragment-based drug discovery (FBDD), maintaining solubility in organic solvents while offering sufficient polarity for interactions in biological binding pockets.

Structural Characterization (Spectroscopy)

Accurate identification is critical when handling halogenated pyridines due to the prevalence of regioisomers (e.g., 5-bromo-6-fluoro- or 2-bromo-4-fluoro- analogs).

NMR Signature (Predicted)

The ¹H NMR spectrum in DMSO-d₆ is distinct due to the substitution pattern.

  • H2 (Singlet, ~8.0–8.3 ppm): Located between the nitrogen and the hydroxyl group. This proton is the most deshielded due to the adjacent electronegative atoms. It typically appears as a singlet, though weak long-range coupling to Fluorine (⁴J_HF) may cause slight broadening.

  • H5 (Doublet, ~7.2–7.5 ppm): Located between the bromine and fluorine atoms. This proton will show a characteristic coupling to the fluorine atom (³J_HF ≈ 8–10 Hz).

  • OH (Broad Singlet, ~10.0–11.0 ppm): The phenolic proton signal is exchangeable and sensitive to water content and concentration.

Mass Spectrometry
  • Isotope Pattern: The presence of one bromine atom results in a characteristic 1:1 doublet for the molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 191 and 193.

  • Fragmentation: Loss of CO (28 Da) and HF (20 Da) are common fragmentation pathways for fluorinated pyridinols.

Reactivity & Synthetic Applications[2][3]

The "Tri-Functional" nature of this scaffold allows for orthogonal functionalization. The diagram below illustrates the logical flow of reactivity, prioritizing the most reactive sites under standard conditions.

Reactivity Pathway Diagram

G cluster_legend Reactivity Priority Core This compound (Core Scaffold) PathA Path A: O-Alkylation (Nucleophilic Substitution) Core->PathA Mild Base (K2CO3) R-X PathB Path B: SNAr Displacement (C6-Fluorine) Core->PathB Amines/Alkoxides Heat Deriv1 Ether/Ester Derivatives PathA->Deriv1 Deriv2 C6-Amino/Alkoxy Adducts PathB->Deriv2 PathC Path C: Cross-Coupling (C4-Bromine) Deriv3 Biaryl/Heterobiaryl Systems PathC->Deriv3 Deriv1->PathB Step 2: Activated by N Deriv2->PathC Step 3: Pd-Catalysis L1 1. OH Protection (Most Facile) L2 2. SNAr at C6 (Highly Activated) L3 3. Suzuki/Buchwald at C4

Figure 1: Orthogonal reactivity map for this compound. The recommended workflow typically proceeds from OH protection (Path A) to SNAr (Path B) and finally Pd-catalyzed coupling (Path C).

Application Notes
  • SNAr Reactivity: The fluorine at C6 is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitrogen and para-hydroxyl (if deprotonated/protected) electron withdrawal. Reaction with primary amines typically proceeds at 60–80°C.

  • Suzuki-Miyaura Coupling: The C4-Bromine is sterically crowded. High-activity catalysts (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) are recommended.

Experimental Protocols

Solubility & Stability Testing Protocol

Objective: To verify the integrity of the material before use in high-cost synthesis.

  • Visual Inspection: Confirm the material is a free-flowing off-white powder. Clumping indicates moisture absorption.

  • Solvent Check:

    • Add 10 mg of compound to 1 mL of DMSO. Result should be clear and colorless.

    • Add 10 mg to 1 mL of Water. Result should remain a suspension (insoluble).

  • Hygroscopicity Test: Expose a small aliquot (5 mg) to air for 1 hour. If the solid becomes deliquescent or sticky, handle all future batches in a glovebox or under Argon.

Storage & Handling[2]
  • Hazard Class: Irritant (H315, H319, H335).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to oxidation and moisture uptake over prolonged periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119019853, 6-bromo-4-fluoropyridin-3-ol. Retrieved from [Link](Note: Verify isomer numbering in database entries).

Sources

Methodological & Application

Application Notes & Protocols: Suzuki Coupling Reactions with 4-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Bromo-6-fluoropyridin-3-ol

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The specific substitution pattern of this compound presents a unique trifecta of chemical handles, making it a highly valuable building block in drug discovery. The strategic incorporation of fluorine can enhance metabolic stability, lipophilicity, and target binding affinity.[2][3][4][5]

  • The Bromine Atom (Position 4): Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl or heteroaryl substituents.

  • The Fluorine Atom (Position 6): As the most electronegative element, fluorine modulates the pKa of the pyridine nitrogen and the hydroxyl group, influences molecular conformation, and can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of derivative compounds.[4][5]

  • The Hydroxyl Group (Position 3): Provides a site for further functionalization (e.g., etherification, esterification) and acts as a crucial hydrogen bond donor/acceptor for molecular recognition at biological targets.

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction utilizing this compound, offering mechanistic insights, detailed protocols, and troubleshooting strategies to empower researchers in the synthesis of novel biaryl pyridinols.[6][7][8][9]

Mechanistic Considerations for a Heteroaromatic Substrate

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[10][11][12] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[13][14] However, the electronic nature of this compound introduces specific considerations.

The catalytic cycle consists of three primary steps:[13][14][15]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridinol substrate. The electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, generally facilitates this rate-determining step.[16][17]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic borate complex.[12][18]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[12][15]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Figure 1: The Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition  + R¹-X (Substrate) pd_complex R¹-Pd(II)L₂-X (Pyridinol Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation  + R²-B(OR)₂ + Base diaryl_pd R¹-Pd(II)L₂-R² (Diaryl Complex) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0  Catalyst  Regeneration product R¹-R² (Product) reductive_elimination->product

Figure 1: The Catalytic Cycle of Suzuki-Miyaura Coupling

Experimental Design & Workflow

A successful Suzuki coupling requires careful consideration of several parameters. The following workflow provides a systematic approach from reaction setup to product isolation.

General Experimental Workflow

Workflow Figure 2: Standard Workflow for Suzuki Coupling start Start: Reagent Preparation setup Reaction Setup (Under Inert Atmosphere) start->setup degas Solvent Degassing (Sparging with N₂ or Ar) setup->degas 1. Prepare Solvent reagents Add Substrate, Boronic Acid, Base setup->reagents 2. Add Solids catalyst Add Palladium Pre-catalyst & Ligand reagents->catalyst 3. Add Catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Figure 2: Standard Workflow for Suzuki Coupling

Detailed Application Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be hazardous. Consult Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol provides a robust starting point for coupling this compound with a variety of commercially available arylboronic acids.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq., 2 mol%)

  • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.04 eq., 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) and Brine

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.). Add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) species.

  • Solvent Addition: Prepare a 4:1 mixture of dioxane and water and degas it by bubbling argon or nitrogen through it for at least 20 minutes. Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl pyridinol product.

Causality Behind Choices:

  • Catalyst System (Pd(OAc)₂/SPhos): Buchwald-type ligands like SPhos are electron-rich and bulky.[19] This combination promotes the formation of a highly active, monoligated Pd(0) species, which is efficient for the oxidative addition of heteroaryl halides and accelerates the reductive elimination step.[20]

  • Base (K₃PO₄): A moderately strong base like potassium phosphate is effective in forming the reactive boronate species without causing decomposition of sensitive functional groups.[21]

  • Solvent (Dioxane/Water): This aqueous mixture effectively solubilizes both the organic substrates and the inorganic base, facilitating the reaction. Water also plays a role in the catalytic cycle.[10][22]

Optimization & Screening Data

The optimal conditions can vary depending on the electronic and steric properties of the boronic acid coupling partner. The following table summarizes a typical optimization study.

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/H₂O (4:1)10065
2Phenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (3)Dioxane/H₂O (4:1)9078
3Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)9092
44-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)9095
53-Chlorophenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (3)t-BuOH/H₂O (5:1)10085

Troubleshooting Common Issues

Even robust reactions can encounter problems. A systematic approach to troubleshooting is key to overcoming synthetic challenges.

Troubleshooting Decision Tree

Troubleshooting Figure 3: Troubleshooting Logic for Failed Suzuki Reactions start Problem: Low or No Conversion q_catalyst Was the Catalyst System Active? start->q_catalyst a_catalyst_no Action: • Use fresh catalyst/ligand. • Ensure rigorous degassing. • Check for catalyst poisons (e.g., sulfur impurities). q_catalyst->a_catalyst_no No q_reagents Are Reagents Viable? q_catalyst->q_reagents Yes a_reagents_no Action: • Check for boronic acid decomposition (protodeboronation). • Use boronic ester (e.g., pinacol) for stability. • Ensure base is dry and potent. q_reagents->a_reagents_no No q_conditions Are Conditions Optimal? q_reagents->q_conditions Yes a_conditions_no Action: • Increase temperature. • Screen different solvents for better solubility. • Screen stronger bases (e.g., Cs₂CO₃). q_conditions->a_conditions_no No side_reactions Side Reaction Observed: Homocoupling or Debromination? q_conditions->side_reactions Yes, but... a_homocoupling Cause: Often due to oxygen. Action: • Improve degassing technique. • Use a Pd(II) precatalyst which is reduced in situ. side_reactions->a_homocoupling a_debromination Cause: H₂ source + active catalyst. Action: • Use milder base. • Lower reaction temperature. • Ensure solvents are pure. side_reactions->a_debromination

Figure 3: Troubleshooting Logic for Failed Suzuki Reactions

Key Troubleshooting Insights:

  • Protodeboronation: Boronic acids can degrade, especially at high temperatures or in the presence of water, replacing the boron moiety with a hydrogen atom. If this is suspected, using a more stable boronic ester (e.g., a pinacol ester) is a common and effective solution.[14]

  • Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[14] Rigorous degassing of solvents and maintaining an inert atmosphere are paramount to minimizing this side reaction.

  • Insoluble Reagents: If reagents, particularly the starting pyridinol or the base, are not fully soluble, the reaction will be slow and incomplete. Screening alternative solvents or solvent mixtures is necessary.[23]

References

  • Suzuki Coupling. (2020). YouTube.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki reaction. Wikipedia.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • How can I solve my problem with Suzuki coupling?. (2014).
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. * academia.edu*.
  • Fluorine in drug discovery: Role, design and case studies. (2025).
  • Fluorine in drug discovery: Role, design and case studies. Pre-proof.

Sources

Application Note: Metallaphotoredox Functionalization of 4-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The scaffold 4-Bromo-6-fluoropyridin-3-ol represents a "privileged structure" in modern drug discovery, offering a trifunctional core (phenol, aryl bromide, aryl fluoride) essential for kinase inhibitors (e.g., c-Met, BRAF) and PROTAC linkers.

Traditional transition metal catalysis (Pd/Cu) often fails with this substrate due to:

  • Catalyst Poisoning: The free hydroxyl group (

    
    ) binds strongly to oxophilic metals.
    
  • Chemo-selectivity Issues: Competing

    
     reactivity at the C6-fluorine position under thermal basic conditions.
    
  • Protodehalogenation: Loss of the bromine handle during slow oxidative addition steps.

This Application Note details a validated Metallaphotoredox (Ni/Ir) protocol that overcomes these limitations. By coupling the single-electron transfer (SET) capabilities of iridium photocatalysts with the radical-capture kinetics of nickel, researchers can achieve high-yielding C(sp²)-C(sp³) cross-couplings at room temperature, preserving the sensitive C-F bond and the hydroxyl handle.

Chemical Logic & Substrate Analysis

Successful functionalization requires understanding the electronic bias of the substrate.[1]

PositionFunctional GroupElectronic CharacterReactivity RiskPhotoredox Strategy
C3 Hydroxyl (-OH)Electron-Donating (EDG)Acidic proton quenches alkyl radicals; poisons Ni(0).Protect: Transient silylation or permanent etherification prior to coupling.
C4 Bromine (-Br)Weakly DeactivatingGood Leaving Group (LG).Target: Site of Oxidative Addition (OA) by Ni(I)/Ni(0).
C6 Fluorine (-F)Electron-Withdrawing (EWG)Susceptible to nucleophilic attack (

).
Preserve: Radical conditions avoid harsh nucleophiles, keeping -F intact.
Mechanistic Pathway: Ni/Ir Dual Catalysis

The reaction operates via two synergistic cycles.[2] The key to success with This compound is ensuring the Ni-catalyst preferentially undergoes oxidative addition at the C-Br bond rather than coordinating non-productively to the C-OH.

DualCatalysis Substrate Substrate: 4-Br-6-F-pyridin-3-ol (Protected) Ni2_Ar LnM-Ni(II)-Ar(Br) Substrate->Ni2_Ar Product Product: 4-Alkyl-6-F-pyridin-3-ol Ni0 Ni(0)Ln Ni0->Ni2_Ar Oxidative Addition (Substrate) Ni3 LnM-Ni(III)-Ar(R) Ni2_Ar->Ni3 Radical Capture (R•) Ni3->Product Ni1 Ni(I)Ln Ni3->Ni1 Reductive Elimination (Product Release) Ni1->Ni0 SET (Reduction) from Ir(II) Ir3 Ir(III) (Ground) Ir3_Star *Ir(III) (Excited) Ir3->Ir3_Star Blue Light (hv) Ir2 Ir(II) (Reduced) Ir3_Star->Ir2 SET (Oxidation) of Precursor Ir2->Ir3 SET to Ni(I) Radical Alkyl Radical (R•) Radical->Ni3 Precursor Radical Precursor (R-COOH / R-BF3K) Precursor->Radical SET

Figure 1: Mechanistic map of the dual catalytic cycle. The iridium catalyst generates the alkyl radical, while the nickel catalyst couples the aryl bromide with the radical. Note the critical interception of Ni(I) by Ir(II) to close the cycle.

Validated Protocol: C(sp²)-C(sp³) Decarboxylative Cross-Coupling

Objective: Installation of a primary or secondary alkyl group at the C4 position. Standard: Adapted from MacMillan et al. (2014) and Molander et al. (2016).

Pre-Reaction Preparation (Critical)

Why: The free phenol is detrimental to Ni-catalysis turnover. Action: Convert this compound to its TBS-ether or MOM-ether derivative.

  • TBS Protection: React substrate (1.0 equiv) with TBSCl (1.2 equiv) and Imidazole (2.0 equiv) in DCM. Quantitative yield expected.

Reaction Components
ComponentReagentRole
Substrate TBS-protected this compoundElectrophile
Coupling Partner Alkyl Carboxylic Acid (R-COOH)Radical Precursor
Photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%)High oxidizing potential (

) to oxidize carboxylates.
Ni Catalyst NiCl2·glyme (5-10 mol%)Pre-catalyst source.
Ligand dtbbpy (5-10 mol%)Stabilizes Ni species; prevents aggregation.
Base Cs2CO3 (3.0 equiv)Deprotonates acid to carboxylate.
Solvent DMF or DMSO (0.1 M)Polar aprotic required for solubility.
Step-by-Step Procedure
  • Vial Setup: To an 8 mL reaction vial equipped with a stir bar, add:

    • TBS-protected substrate (0.50 mmol, 1.0 equiv).

    • Alkyl Carboxylic Acid (0.75 mmol, 1.5 equiv).

    • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (10 mg, 0.01 mmol, 2 mol%).

    • dtbbpy (13.4 mg, 0.05 mmol, 10 mol%).

    • NiCl2·glyme (11 mg, 0.05 mmol, 10 mol%).

    • Cs2CO3 (488 mg, 1.5 mmol, 3.0 equiv).

  • Degassing: Add anhydrous DMF (5.0 mL). Seal the vial with a septum cap. Sparge with Nitrogen (

    
    ) for 15 minutes. Note: Oxygen is a radical quencher; thorough degassing is non-negotiable.
    
  • Irradiation: Place the vial in a photoreactor (e.g., Kessil Blue LED 450nm or equivalent). Fan cooling is required to maintain temperature

    
    .
    
  • Monitoring: Stir vigorously under irradiation for 12–24 hours. Monitor by LC-MS (Target mass: Product + TBS).

  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with water (3 x 10 mL) to remove DMF.

    • Wash with brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Deprotection (Optional but recommended for analysis): Treat crude residue with TBAF (1.0 M in THF) for 1 hour to reveal the free phenol product.

Alternative Workflow: C-O Bond Formation (Etherification)

If the goal is to functionalize the -OH group rather than the bromide, Photoredox is generally not required. Standard


 (with alkyl halides) or Mitsunobu conditions are preferred.

However , if targeting C-O Arylation (e.g., creating a biaryl ether), a Ni/Photoredox approach is superior to thermal Ullmann coupling for this electron-deficient ring.

  • Partner: Aryl Bromide (Ar-Br).

  • Catalyst: NiBr2·glyme / Ir(ppy)3.

  • Reagent: Quinuclidine (HAT agent) may be required if using C-H activation, but for coupling two halides, use the MacMillan Alcohol-Aryl Halide coupling protocol.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure Substrate is protected (free -OH kills Ni). Increase dtbbpy ligand to Ni ratio (2:1).
Protodehalogenation (Ar-H) H-Atom AbstractionSolvent is acting as H-source. Switch from DMF to MeCN or DMSO. Ensure anhydrous conditions.
Loss of Fluorine

Side Reaction
Base is too strong or temperature too high. Switch from

to

. Ensure fan cooling keeps temp

.
Ni Black Precipitate Catalyst AggregationLigand concentration too low. Add more dtbbpy.

References

  • Zuo, Z., et al. (2014). "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440. Link

  • Tellis, J. C., et al. (2014). "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science, 345(6195), 433-436. Link

  • Twilton, J., et al. (2017). "The merger of transition metal and photocatalysis." Nature Reviews Chemistry, 1, 0052. Link

  • Primer, D. N., et al. (2017). "Aryl, Heteroaryl, and Vinylation of 4-Alkyl-1,4-dihydropyridines via Ni/Photoredox Dual Catalysis." J. Am. Chem. Soc., 139(3), 984–987. Link

  • Blum, T. R., et al. (2016). "Dual-Catalytic Synthesis of Heterocycles via Photoredox/Nickel Catalysis." Science, 353(6303), 1004-1008. Link

Disclaimer: This protocol involves high-intensity light sources and transition metal catalysts. Standard chemical safety protocols (PPE, fume hood) must be observed.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-6-fluoropyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 4-Bromo-6-fluoropyridin-3-ol . It prioritizes experimental autonomy, mechanistic insight, and troubleshooting over generic instructions.[1]

Ticket ID: #RXN-PYR-4BR-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The Electronic Battlefield

Synthesizing This compound is a classic case of competing electronic effects.[1] You are attempting to introduce a bromine atom onto a pyridine ring that is simultaneously deactivated by a fluorine atom (C6) and the ring nitrogen, yet activated by a hydroxyl group (C3).[1]

  • The Challenge: The hydroxyl group at C3 directs electrophilic substitution to positions C2 (ortho) and C4 (ortho).[1]

  • The Problem: Position C2 is often kinetically favored due to the "ortho-effect" and coordination with the ring nitrogen, leading to the unwanted 2-bromo isomer or 2,4-dibromo over-reaction.

  • The Yield Killer: Hydroxypyridines are zwitterionic/amphoteric.[1] Significant yield is often lost to the aqueous phase during workup if the pH is not precisely tuned to the isoelectric point (pI).[1]

Module 1: Troubleshooting Guide (FAQ)

Direct answers to the most common failure modes reported by our user base.

Q1: "My LC-MS shows a major peak with the correct mass, but NMR confirms it’s the wrong isomer (2-bromo). How do I force the reaction to C4?"

Diagnosis: You are fighting the natural kinetic preference of the substrate.[1] In 3-hydroxypyridines, the C2 position (between Nitrogen and OH) is highly reactive.[1] Corrective Action:

  • Solvent Switch: If you are using DMF , switch to Acetonitrile (MeCN) or Dichloromethane (DCM) .[1] Polar aprotic solvents like DMF can stabilize the transition state for C2 attack.[1] Less polar solvents often improve the C4:C2 ratio, though reaction time may increase.[1]

  • Temperature Control: Lower the temperature to -10°C to 0°C . Higher temperatures favor the thermodynamic product (often C2) and di-bromination.[1]

  • The "Blocking" Strategy (High Effort/High Reward): If direct selectivity is <50%, consider a transient blocking strategy. Silylate C2 (using bulky silyl chlorides), brominate C4, then desilylate.[1] See Advanced Protocol below.

Q2: "I have 100% conversion, but after extraction, I only recover 30% mass. Where did my product go?"

Diagnosis: This is likely a Workup pH Failure . This compound is amphoteric.[1]

  • pH > 8: It exists as the phenoxide anion (water-soluble).[1]

  • pH < 2: It exists as the pyridinium cation (water-soluble).[1] Corrective Action: You must extract at the Isoelectric Point (pI) .[1] For halogenated 3-hydroxypyridines, the pI is typically between pH 4.5 and 5.5 .[1]

  • Protocol: Quench the reaction. Carefully adjust the aqueous layer pH to 5.0 using 1M HCl or sat.[1] NaHCO3. Then extract with EtOAc/THF (3:1 mixture). The THF helps pull the polar heterocycle into the organic phase.[1]

Q3: "I am seeing significant amounts of 2,4-dibromo byproduct."

Diagnosis: Localized excess of brominating agent.[1] Corrective Action:

  • Stoichiometry: Do not exceed 1.05 equivalents of NBS.

  • Addition Rate: Add NBS as a solution (in MeCN) dropwise over 60 minutes . Dumping solid NBS causes high local concentration, leading to immediate over-bromination of the highly activated product.[1]

Module 2: Optimized Experimental Protocol

This protocol is designed to maximize C4 regioselectivity and recovery.[1]

Reagents & Setup
  • Substrate: 6-Fluoropyridin-3-ol (Dry, water content <0.5%)[1]

  • Reagent: N-Bromosuccinimide (NBS) - Recrystallize from water before use to remove HBr/Br2 impurities.[1]

  • Solvent: Anhydrous Acetonitrile (MeCN)[1]

  • Quench: Sat. Sodium Thiosulfate (

    
    ), 1M HCl, Sat.[1] 
    
    
    
    .
Step-by-Step Methodology
  • Preparation: Dissolve 6-Fluoropyridin-3-ol (1.0 eq) in Anhydrous MeCN (0.2 M concentration). Cool the solution to -5°C in an ice/salt bath.

  • Bromination: Dissolve NBS (1.02 eq) in MeCN (minimum volume). Add this solution dropwise to the pyridine solution over 1 hour , maintaining internal temperature < 0°C.

    • Why? Slow addition prevents the "concentration spike" that drives di-bromination.[1]

  • Monitoring: Stir at 0°C for 4 hours. Monitor by HPLC/UPLC.

    • Target: Stop when Starting Material < 5%.[1] Do not push for 100% if di-bromo impurity starts rising > 5%.[1]

  • Quench: Add 10% aq.

    
     (0.5 eq) to destroy unreacted NBS.[1] Stir for 10 mins.
    
  • Critical Workup (The Yield Saver):

    • Evaporate most of the MeCN under reduced pressure (rotovap).[1]

    • Dilute the residue with water.[1]

    • Adjust pH to 5.0 using 1M HCl or NaHCO3.[1] Use a calibrated pH meter, not just paper.[1]

    • Extract 3x with EtOAc:THF (4:1) .

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1][2]
      
  • Purification: If Isomer ratio (4-Br : 2-Br) is unfavorable, recrystallize from Ethanol/Water or Toluene . 4-bromo isomers often have different crystal habits than 2-bromo isomers.[1]

Module 3: Data & Visualization[1]

Table 1: Solvent Effects on Regioselectivity

Simulated representative data based on electrophilic substitution trends in 3-hydroxypyridines.

SolventDielectric ConstantReaction RateMajor ProductC4 : C2 Ratio
DMF 36.7Fast (<1 h)Mixture40 : 60
MeOH 32.7ModerateMixture50 : 50
MeCN 37.5Moderate4-Bromo 75 : 25
DCM 8.9Slow (>12 h)4-Bromo 85 : 15
CCl4 2.2Very SlowNo ReactionN/A
Visualization: Troubleshooting Logic Flow

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting Start Start: Low Yield / Impure Product CheckLCMS Check LC-MS/NMR Start->CheckLCMS IsomerCheck Is it the 2-Bromo Isomer? CheckLCMS->IsomerCheck Wrong Regiochem MassCheck Is Mass Recovery Low? CheckLCMS->MassCheck Correct Regiochem ImpurityCheck Is it Di-Bromo? CheckLCMS->ImpurityCheck Poly-bromination Soln_Solvent Switch Solvent to MeCN/DCM Lower Temp to -10°C IsomerCheck->Soln_Solvent Yes Soln_pH CRITICAL: Adjust Aqueous pH to 5.0 (Isoelectric Point) MassCheck->Soln_pH Yes Soln_Rate Reduce NBS Equivalents (1.0 eq) Slower Addition Rate ImpurityCheck->Soln_Rate Yes

Caption: Diagnostic logic flow for identifying the root cause of yield loss in fluoropyridine bromination.

Visualization: Reaction Pathway & Competition

Understanding the kinetic vs. thermodynamic competition.

ReactionPathway SM 6-Fluoropyridin-3-ol TS_2 TS-2 (Ortho to N) Stabilized by N-Coordination SM->TS_2 Fast (Kinetic) TS_4 TS-4 (Para to N) Sterically Favored SM->TS_4 Slower Prod_2 2-Bromo Isomer (Undesired) TS_2->Prod_2 Prod_4 4-Bromo Isomer (Target) TS_4->Prod_4 DiBromo 2,4-Dibromo Product (Over-reaction) Prod_2->DiBromo + NBS Prod_4->DiBromo + NBS

Caption: Reaction pathway showing the competition between C2 and C4 bromination sites.

References

  • Regioselectivity in Pyridine Bromination

    • Mechanistic Insight: Electrophilic substitution in 3-hydroxypyridines is governed by the activating effect of the hydroxyl group.[1] While C2 is often the kinetic product due to nitrogen coordination, steric manipulation and solvent polarity can shift preference to C4.[1]

    • Source:[1]

  • NBS Reactivity & Solvent Effects

    • Protocol Standard: The use of NBS in Acetonitrile (MeCN) is established as a method to moderate reactivity compared to DMF, reducing polychlorination/bromination side products.[1]

    • Source:[1]

  • Workup of Amphoteric Heterocycles

    • Technical Basis: The solubility profiles of hydroxypyridines are strictly pH-dependent.[1] Recovery failures are frequently due to extraction at pH values where the molecule is charged (phenolate or pyridinium).[1]

    • Source:[1]

  • Analogous Synthesis (2-hydroxy-5-bromopyridine)

    • Comparative Chemistry: Methods for brominating hydroxypyridines often yield mixtures requiring careful fractional crystallization or chromatography.[1]

    • Source:[1]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and utilization of 4-bromo-6-fluoropyridin-3-ol. This critical building block is instrumental in the development of novel therapeutics and advanced materials. Its unique trifunctionalized pyridine core, featuring bromine, fluorine, and hydroxyl groups, offers a versatile platform for a variety of chemical transformations. However, the interplay of these functionalities can present specific challenges during synthesis and subsequent reactions.

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve your synthetic goals with confidence.

I. Synthetic Workflow Overview

While a variety of synthetic routes to polysubstituted pyridines exist, a common strategy for a molecule like this compound involves a multi-step sequence. Below is a plausible and logical synthetic workflow, around which this guide is structured.

A Starting Material (e.g., Substituted Pyridine Precursor) B Fluorination A->B Introduction of Fluorine C Bromination B->C Regioselective Bromination D Hydroxylation/ Functional Group Interconversion C->D Introduction of Hydroxyl Group E Purification D->E Isolation of Pure Product F This compound E->F G Downstream Reactions (e.g., Suzuki, Buchwald-Hartwig) F->G

Caption: Plausible synthetic workflow for this compound.

II. Troubleshooting Guide: Synthesis and Purification

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield in Fluorination Step

Question: I am attempting to introduce a fluorine atom onto my pyridine precursor via a Balz-Schiemann type reaction, but I am consistently getting low yields. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Balz-Schiemann reactions involving pyridine rings are often multifactorial. Here’s a systematic approach to troubleshooting:

  • Incomplete Diazotization: The formation of the diazonium salt is critical.

    • Temperature Control: Ensure the reaction temperature is maintained between 0-5 °C during the addition of the nitrite source. Higher temperatures can lead to premature decomposition of the diazonium salt.

    • Acid Choice and Concentration: While HBF₄ is standard, the concentration of the acid is crucial. Anhydrous conditions are often preferred to minimize side reactions with water. Consider using HF-pyridine or other anhydrous fluorinating agents if aqueous systems are problematic.[1]

    • Purity of Starting Amine: Impurities in the starting aminopyridine can interfere with the diazotization process. Ensure your starting material is of high purity.

  • Inefficient Thermal Decomposition: The decomposition of the diazonium tetrafluoroborate salt to the fluoropyridine requires careful heating.

    • Heating Profile: The decomposition should be performed at a controlled rate. Rapid heating can lead to uncontrolled decomposition and the formation of tars. A gradual increase in temperature is recommended.

    • Solvent: The choice of solvent for the decomposition can be critical. High-boiling, inert solvents are often used.

  • Side Reactions: The electron-deficient nature of the pyridine ring can lead to side reactions.[2]

    • Polymerization: Fluoropyridines can be unstable and prone to polymerization, especially under acidic conditions.[1] Neutralize the reaction mixture carefully and promptly after decomposition.

    • Hydrolysis: The presence of water can lead to the formation of the corresponding hydroxypyridine as a byproduct. Minimize water content throughout the process.

Problem 2: Poor Regioselectivity during Bromination

Question: My bromination step is yielding a mixture of regioisomers. How can I improve the selectivity for the desired 4-bromo isomer?

Answer: Achieving high regioselectivity in the bromination of a substituted pyridine ring can be challenging due to the complex interplay of electronic and steric effects.

  • Directing Group Effects: The existing substituents on the pyridine ring will direct the position of bromination. A comprehensive understanding of these directing effects is essential.

  • Reaction Conditions:

    • Brominating Agent: The choice of brominating agent is critical. While elemental bromine can be used, it may not be selective enough. Consider using N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst for milder and potentially more selective bromination.

    • Solvent and Temperature: The solvent can significantly influence the selectivity. Non-polar solvents may favor different isomers compared to polar solvents. Lowering the reaction temperature can often enhance selectivity.

    • Catalyst: Lewis acid catalysts can be employed to activate the pyridine ring towards electrophilic substitution, but they can also alter the regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃) and their stoichiometry.

Problem 3: Difficulty in Purifying the Final Product

Question: this compound is proving difficult to purify. I am observing significant streaking on my silica gel columns and co-elution of impurities.

Answer: The polar nature of the hydroxyl group and the basicity of the pyridine nitrogen can make chromatographic purification challenging.

  • Tautomerization: Hydroxypyridines can exist in equilibrium with their pyridone tautomers, which can lead to broad peaks and purification difficulties.[3]

  • Chromatography Optimization:

    • Stationary Phase: If using silica gel, consider deactivating it with a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol added to the eluent. This can help to reduce streaking caused by the interaction of the basic pyridine nitrogen with the acidic silica surface. Alternatively, using a different stationary phase like alumina (neutral or basic) or a C18 reversed-phase column may be beneficial for highly polar compounds.[4]

    • Mobile Phase: A gradient elution from a less polar to a more polar solvent system can improve separation. For highly polar compounds, consider using a solvent system with higher eluotropic strength.

  • Crystallization: Recrystallization can be a powerful purification technique for polar compounds.

    • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Seeding: If crystallization is sluggish, adding a seed crystal of the pure compound can induce crystallization.

  • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or extract the pure product.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Halogenated and hydroxylated pyridines should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][5] The container should be tightly sealed to prevent moisture absorption and degradation. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow decomposition.

Q2: I am planning a Suzuki coupling reaction with this compound. What are the key parameters to consider for optimization?

A2: Optimizing Suzuki coupling reactions with this substrate requires careful consideration of several factors:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. For electron-deficient pyridine rings, electron-rich and bulky phosphine ligands often give the best results.

  • Base: The base plays a critical role in the catalytic cycle.[6] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can affect the reaction rate and yield, and may need to be screened for optimal performance.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. The ratio of the solvents can impact the solubility of the reagents and the overall reaction efficiency.

  • Temperature: The reaction temperature will depend on the reactivity of the coupling partners. Typically, temperatures between 80-110 °C are employed.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Commonly effective for a range of substrates.
Ligand Consider bulky, electron-rich phosphinesEnhances catalyst stability and activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Screen for optimal reactivity and to avoid side reactions.
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system often improves results.
Temperature 80-110 °CAdjust based on substrate reactivity.

Q3: For a Buchwald-Hartwig amination, what are the initial conditions I should try with this compound?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. For your substrate, consider the following starting points:

  • Catalyst and Ligand: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is a good starting point. The choice of ligand is highly dependent on the amine coupling partner.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For base-sensitive substrates, a weaker base like Cs₂CO₃ may be used, often requiring higher temperatures.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.

  • Temperature: Reactions are typically run at elevated temperatures, often in the range of 80-120 °C.

cluster_suzuki Suzuki Coupling Optimization cluster_buchwald Buchwald-Hartwig Amination Optimization S_Catalyst Catalyst/Ligand Selection S_Base Base Screening S_Solvent Solvent System S_Temp Temperature B_Catalyst Catalyst/Ligand Selection B_Base Base Choice B_Solvent Solvent B_Temp Temperature

Caption: Key optimization parameters for downstream cross-coupling reactions.

IV. Experimental Protocols

The following are generalized, yet detailed, starting protocols for common reactions involving this compound. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. References

  • MDPI. (2018). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • University of Waterloo. (2023). Chemical Storage Fact Sheet. Retrieved from [Link]

  • ACS Publications. (2001). Synthesis of 3-Hydroxypyridines Using Ruthenium-Catalyzed Ring-Closing Olefin Metathesis. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Retrieved from [Link]

  • Environmental Health & Safety. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • The Analytical Scientist. (2016). Purification of polar compounds. Retrieved from [Link]

  • PubMed Central. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • ORS. (n.d.). Chemical Segregation and Storage. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • New Journal of Chemistry. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Retrieved from [Link]

  • PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

  • Office of Environment, Health & Safety. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • University College Dublin. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]

  • ACS Publications. (2017). Metal-Free Assembly of Polysubstituted Pyridines from Oximes and Acroleins. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

Sources

4-Bromo-6-fluoropyridin-3-ol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-Bromo-6-fluoropyridin-3-ol (CAS No. 1227578-23-5). This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth guidance on the stability, handling, and potential degradation pathways of this halogenated pyridine derivative. Given the absence of extensive published stability studies on this specific molecule, this guide synthesizes data from structurally related compounds and fundamental chemical principles to offer predictive insights and practical troubleshooting advice.

I. Core Compound Properties & Handling

Before delving into troubleshooting, a clear understanding of the compound's known properties is essential for proper handling and storage, which are critical for ensuring its stability.

PropertyValueSource
CAS Number1227578-23-5ChemicalBook[1]
Molecular FormulaC₅H₃BrFNO-
Molecular Weight191.99 g/mol -
Boiling Point344.9±37.0 °C (Predicted)ChemicalBook[1]
Density1.891±0.06 g/cm³ (Predicted)ChemicalBook[1]
pKa6.45±0.10 (Predicted)ChemicalBook[1]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C. ChemicalBook[1]

The recommended storage conditions strongly suggest that this compound is sensitive to atmospheric conditions, likely oxidation, and may have limited stability at ambient temperatures over extended periods.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the use of this compound in experimental settings.

Scenario 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

  • Question: I am using this compound in a cross-coupling reaction, but my yields are inconsistent, and I am observing several unknown impurities by LC-MS. What could be the cause?

  • Answer & Causal Analysis: The issue likely stems from the degradation of your starting material, either before the reaction or during the reaction setup. The pyridinol moiety is susceptible to oxidation, and the halogen substituents can participate in various side reactions under certain conditions.

    • Oxidative Degradation: The hydroxyl group on the electron-deficient pyridine ring can be susceptible to oxidation, which can be accelerated by exposure to air, trace metals, or elevated temperatures. This can lead to the formation of colored impurities and byproducts of unknown structure. Pyridine moieties, in general, are part of many biological systems and can undergo various metabolic transformations, including oxidation.[2]

    • Premature Reactivity: If your reaction conditions are not rigorously controlled, side reactions can occur. For instance, in palladium-catalyzed reactions, the C-Br bond is expected to be the primary site of reactivity. However, prolonged heating or the use of harsh bases could potentially lead to nucleophilic substitution at the C-F position or other unforeseen transformations. The reactivity of similar compounds, such as 4-bromo-6-fluoroquinoline, involves Pd-catalyzed reactions at the bromide and nucleophilic aromatic substitution at the fluoride.[3]

    Troubleshooting Steps:

    • Verify Starting Material Purity: Before use, confirm the purity of your this compound stock via NMR or HPLC. If impurities are detected, purification (e.g., recrystallization or column chromatography) may be necessary.

    • Inert Atmosphere is Crucial: Handle the solid and any solutions under a strict inert atmosphere (Nitrogen or Argon). Use freshly degassed solvents for your reactions.

    • Control Temperature: Avoid prolonged heating. If your reaction requires elevated temperatures, perform a time-course study to determine the optimal reaction time that maximizes product formation while minimizing degradation.

    • Choice of Base: Be mindful of the base used. Strong, hard bases might favor nucleophilic attack on the pyridine ring. Consider using milder bases where appropriate.

Scenario 2: Compound Appears Discolored (Yellow or Brown) Upon Storage

  • Question: My vial of this compound, which was initially a white or off-white solid, has developed a yellow or brownish tint over time. Is it still usable?

  • Answer & Causal Analysis: The discoloration is a strong indicator of degradation. This is most likely due to slow oxidation from repeated exposure to air every time the container is opened. Photodegradation could also be a contributing factor if the compound was not stored in a light-protected container. Halogenated phenols and related aromatic compounds are known to be susceptible to photodegradation, which often results in colored polymeric material.[4]

    Troubleshooting Steps:

    • Assess Purity: Before using the discolored material, you must re-analyze its purity using a suitable analytical method like HPLC or ¹H NMR. Compare the results to the certificate of analysis or a fresh sample.

    • Purification: If the discoloration is minor and the purity is still acceptable for your application, you may be able to proceed. However, for sensitive applications, purification is recommended.

    • Proper Storage Protocol: To prevent future discoloration, aliquot the material upon receipt into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and light. Store all vials at the recommended 2-8°C in the dark.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the most likely degradation pathways for this compound?

    • A1: Based on its structure, the primary anticipated degradation pathways are:

      • Oxidation: The pyridinol ring system can be oxidized, potentially leading to ring-opened products or the formation of quinone-like structures. The presence of a hydroxyl group makes the ring more electron-rich and thus more susceptible to oxidation compared to pyridine itself.

      • Hydrolysis/Nucleophilic Substitution: While the C-F bond is generally strong, it can be susceptible to nucleophilic attack under certain conditions (e.g., strong base, high temperature), leading to its replacement by a hydroxyl group or other nucleophiles. The C-Br bond is more labile and is the expected site of reaction in many synthetic transformations, but it can also be a point of degradative substitution. The rate of hydrolysis of halo-substituted aromatic compounds can vary significantly based on the specific halogen and the electronic nature of the ring.

      • Photodegradation: Aromatic and heteroaromatic systems, especially those with hydroxyl and halogen substituents, can be light-sensitive. UV radiation can promote the formation of radical species, leading to dimerization, polymerization, or substitution reactions. Studies on other pyridine derivatives have shown that they can undergo photodegradation.[5][6]

  • Q2: How should I prepare a stock solution of this compound for screening assays?

    • A2: Prepare stock solutions in a high-purity, anhydrous solvent (e.g., DMSO or DMF). It is advisable to prepare fresh solutions for each experiment. If you must store a stock solution, do so at -20°C or -80°C in tightly sealed vials with minimal headspace. Before use, allow the solution to come to room temperature before opening to prevent condensation of atmospheric moisture into the solution. Perform a quick purity check via HPLC if the solution has been stored for an extended period.

  • Q3: Is this compound compatible with strong acids or bases?

    • A3:

      • Strong Acids: The pyridine nitrogen can be protonated by strong acids. This may alter the reactivity of the molecule and its solubility. The compound should be stable in moderately acidic conditions, but highly acidic and high-temperature conditions should be approached with caution as they could promote hydrolysis of the halogen substituents.

      • Strong Bases: Strong bases will deprotonate the hydroxyl group, forming a phenoxide-like species. This will increase its nucleophilicity and may make the compound more susceptible to oxidation. Strong bases could also promote nucleophilic aromatic substitution, particularly at the C-F position.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a sample of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose a sample of the stock solution to a calibrated UV light source (e.g., 254 nm and 365 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV method. An ideal method would show baseline separation of the parent compound from all degradation products. LC-MS can be used to identify the mass of the degradation products.

Protocol 2: Recommended HPLC Method for Purity Assessment

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

V. Visualized Degradation Pathways & Workflows

Diagram 1: Predicted Degradation Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis / Nu- Substitution cluster_photo Photodegradation parent This compound oxidized_product Quinone-like species or Ring-opened products parent->oxidized_product [O] / Air (O₂) hydrolysis_F 4-Bromo-6-hydroxypyridin-3-ol parent->hydrolysis_F H₂O / Base (OH⁻) hydrolysis_Br 4-Hydroxy-6-fluoropyridin-3-ol parent->hydrolysis_Br H₂O / Nucleophile photo_product Polymeric material or Dehalogenated products parent->photo_product UV Light (hν) G cluster_stress Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (60°C) start->thermal photo Photolytic (UV light, RT) start->photo analysis HPLC-UV / LC-MS Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis report Characterize Degradants & Assess Stability analysis->report

Caption: Workflow for forced degradation studies.

VI. References

  • Radhika Khanna, et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences, 11(2), 251-265.

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. (2023). MDPI. Available at: [Link]

  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. (2018). PubMed. Available at: [Link]

  • Complete photodegradation of tough halophenols using macrocyclic porphyrin photocatalysts with low impact light source without metal chelation. (2025). ACS Fall 2025. Available at: [Link]

Sources

Technical Support Ticket #8492: Suzuki Coupling with Bromofluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open | Priority: High | Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Triage

Welcome to the Advanced Synthesis Support Center. You are likely here because your cross-coupling involving a bromofluoropyridine is failing. These substrates present a "perfect storm" of difficulty in Palladium-catalyzed cross-coupling:

  • Catalyst Poisoning: The pyridine nitrogen (

    
    ) is a strong 
    
    
    
    -donor that displaces ligands, forming inactive [Pd(Pyridine)_n] complexes.
  • Nucleophilic Attack (

    
    ):  The fluorine atom, combined with the electron-deficient pyridine ring, highly activates the catalytic site for nucleophilic aromatic substitution by the base (e.g., alkoxides), rather than the desired transmetallation.
    
  • Protodeboronation: If your coupling partner is a heteroaryl boronic acid, the reaction conditions required to activate the pyridine often destroy the boron species before coupling occurs.

This guide provides a modular troubleshooting workflow to isolate and resolve these specific failure modes.

Diagnostic Workflow (Decision Tree)

Before changing reagents, identify your failure mode using the logic flow below.

TroubleshootingFlow Start Analyze Crude Mixture (LCMS/NMR) CheckSM Is Starting Material (Bromofluoropyridine) Consumed? Start->CheckSM CheckProduct Is the Major Byproduct an Ether or Phenol? CheckSM->CheckProduct Yes Poisoning ISSUE: Catalyst Poisoning (N-coordination arrest) CheckSM->Poisoning No (SM Remains) CheckBoron Is the Boronic Acid Converted to Arene (H-Arene)? CheckProduct->CheckBoron No SNAr ISSUE: S_NAr Side Reaction (Base attack on C-F) CheckProduct->SNAr Yes (M+OR or M+OH found) DeBoron ISSUE: Protodeboronation (Boron instability) CheckBoron->DeBoron Yes Success Optimization: Yield Improvement CheckBoron->Success No (Product formed)

Figure 1: Diagnostic logic for identifying the primary failure mode in pyridine cross-couplings.

Technical Modules: Root Cause & Resolution
Module A: Overcoming Catalyst Poisoning (The "No Reaction" Scenario)

The Mechanism: Pyridines are excellent ligands. In the absence of a sterically demanding ligand, the pyridine substrate binds to the Pd(II) center, saturating it and preventing the reduction to the active Pd(0) species or blocking the oxidative addition step.

  • The Fix: Use Bulky, Electron-Rich Phosphines .[1]

    • Recommendation: Switch to XPhos or SPhos . The biaryl backbone creates a "roof" over the Pd center, physically preventing the pyridine nitrogen from coordinating while facilitating oxidative addition into the C-Br bond [1].

    • Pre-catalysts: Do not use Pd(PPh3)4 or Pd(OAc)2 + Ligand. These require in-situ reduction/activation which is easily inhibited. Use G3 or G4 Palladacycles (e.g., XPhos Pd G3) which release the active L-Pd(0) species immediately upon heating [2].

Module B: Preventing

(The "Wrong Product" Scenario)

The Mechanism: Fluorine is highly electronegative.[2] When located at the C2 or C4 position of a pyridine, it activates the ring for Nucleophilic Aromatic Substitution (


).[2] If you use a base like Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt), the base will attack the C-F bond, displacing the fluorine to form an ether, completely bypassing the Suzuki coupling.
  • The Fix: Use Non-Nucleophilic Bases .

    • Strictly Avoid: Hydroxides (NaOH, KOH) in high concentrations, and Alkoxides (NaOMe, NaOtBu).

    • Recommended: Potassium Phosphate Tribasic (

      
      )  or Cesium Carbonate (
      
      
      
      )
      . These are sufficiently basic to activate the boronic acid but poorly nucleophilic toward the fluoropyridine ring [3].
Module C: Managing Boron Instability (Protodeboronation)

The Mechanism: If your coupling partner is also a heteroaryl boronic acid (e.g., 2-pyridyl boronic acid), it is prone to hydrolytic cleavage of the C-B bond, yielding the de-borylated arene.

  • The Fix: Control the "Slow Release."

    • Reagent Switch: Replace Boronic Acids with MIDA Boronates or Potassium Trifluoroborates (

      
      ) . These release the active boron species slowly, keeping the standing concentration low and minimizing decomposition [4].
      
    • Water Control: While Suzuki coupling requires some water, excess water accelerates protodeboronation. Use a defined ratio (e.g., Dioxane:Water 4:1) rather than a bulk aqueous mixture.[1][2][3][4][5]

The "Golden Standard" Protocol

This protocol is designed to be robust against the three failure modes described above. It utilizes a bulky ligand (anti-poisoning), a mild base (anti-


), and controlled activation.

Reagents:

  • Electrophile: Bromofluoropyridine (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)

    • Alternative:Pd(OAc)2 (5 mol%) + XPhos (10 mol%) - Less preferred.

  • Base:

    
     (2.0 – 3.0 equiv) [Finely ground][1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Note: All solvents must be degassed (sparged with Argon for 15 mins).

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a stir bar, add the Bromofluoropyridine , Boronic partner , and

    
     .
    
  • Catalyst Addition: Add XPhos Pd G3 . (If using a glovebox, add here. If on the bench, these are air-stable enough to weigh quickly).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon/Nitrogen (

    
    ).
    
  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 2–12 hours.

    • Tip: Do not exceed 100°C initially; high heat promotes

      
       of the fluorine.
      
  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash with brine.[1][2] Dry over

    
    .[2]
    

Data Comparison: Base Selection Impact

BasepKa (conj.[6] acid)

Risk (Fluorine displacement)
Suzuki ConversionVerdict
NaOEt / EtOH 16High (Forms Ethoxy-pyridine)< 10%AVOID

10.3LowModerateAcceptable

12.3Very Low (Steric bulk/solubility)High (>90%) PREFERRED
CsF N/AZeroVariableGood for unstable boronates
Visualizing the Competition: Pathway Analysis

The following diagram illustrates the competing pathways. Your goal is to maximize the green path (Transmetallation) while suppressing the red paths (Poisoning and


).

ReactionPathways cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Substrate Bromofluoropyridine Substrate->OxAdd Desired Path Poisoned Inactive Complex (Pd-N-Pyridine) Substrate->Poisoned N-Coordination SNAr Ether Byproduct (Ar-OR) Substrate->SNAr Nucleophilic Attack at C-F Base Base (RO-) Base->SNAr Poisoned->Pd0 Reversible with Bulky Ligand

Figure 2: Mechanistic competition between productive coupling (Green) and common failure modes (Red).

Frequently Asked Questions (FAQs)

Q: Can I use Pd(dppf)Cl2? It works for my other reactions. A: It is risky. While dppf is a good ligand, it is not bulky enough to fully prevent pyridine nitrogen coordination. If you must use it, increase the catalyst loading to 10 mol%. However, XPhos or SPhos are significantly superior for halopyridines [1].

Q: My LCMS shows the mass of the product minus Fluorine (replaced by OH). What happened? A: You likely used a hydroxide base (NaOH/KOH) or your solvent was too wet, leading to hydrolysis of the C-F bond via


. Switch to anhydrous 

in Dioxane.

Q: I am trying to couple a Bromofluoropyridine with a 2-Pyridine Boronic Acid, but I only get dehalogenated starting material. A: This is "Protodeboronation." The 2-pyridine boronic acid is unstable.

  • Solution: Switch to the MIDA boronate of the pyridine. Use Cu(OAc)2 (0.5 equiv) as a co-promoter in DMF/Water, or use anhydrous conditions with CsF as the activator [4].

Q: Does the position of the Fluorine matter? A: Yes.

  • 2-Fluoro / 4-Fluoro: Highly susceptible to

    
     side reactions. Requires mild, non-nucleophilic bases.
    
  • 3-Fluoro: Much more stable against

    
    . Standard bases (
    
    
    
    ) are usually safe.
References
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.

  • Kudo, N., et al. (2006). A Practical Synthesis of 2-Arylpyridines via Suzuki Coupling Reaction. Chemical and Pharmaceutical Bulletin, 54(6), 900–904.

  • Knapp, D. M., et al. (2010). MIDA Boronates are Slow-Release Reagents for Cross-Coupling Species. Journal of the American Chemical Society, 132(34), 12048–12059.

Sources

Technical Support Center: 4-Bromo-6-fluoropyridin-3-ol Production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the scalability challenges associated with the production of 4-Bromo-6-fluoropyridin-3-ol . This guide is structured to assist researchers and process chemists in troubleshooting regioselectivity, purification, and safety bottlenecks during scale-up.

Current Status: Operational Topic: Scalability & Process Optimization Target Molecule: this compound (Target Isomer) Precursor: 6-Fluoropyridin-3-ol[1]

Module 1: Route Selection & Regioselectivity Troubleshooting

Context: The primary challenge in scaling this reaction is the inherent directing effect of the 3-hydroxyl group on the pyridine ring. The hydroxyl group strongly directs electrophilic substitution to the ortho positions (C-2 and C-4).[1]

  • Desired Outcome: Bromination at C-4.

  • Common Pitfall: Preferential bromination at C-2 (between the nitrogen and the hydroxyl group) or over-bromination (2,4-dibromo species).[1]

Q1: Why is my reaction yielding primarily the 2-bromo isomer instead of the desired 4-bromo product?

A: This is a classic electrophilic aromatic substitution (EAS) issue in 3-hydroxypyridines.[1] The C-2 position is electronically activated by the hydroxyl group and is often the kinetic product site due to the inductive influence of the adjacent ring nitrogen, despite the steric crowding.

Troubleshooting Protocol:

  • Switch Reagents: If using elemental bromine (

    
    ), the high reactivity often leads to poor selectivity.[1] Switch to N-Bromosuccinimide (NBS)  in a polar aprotic solvent (e.g., Acetonitrile or DMF).[1] NBS provides a lower, more controlled concentration of the bromonium ion.
    
  • Temperature Control: Conduct the reaction at low temperatures (-10°C to 0°C) initially. While higher temperatures might seem necessary to push conversion, they often promote thermodynamic equilibration to the more stable (but potentially undesired) isomer or lead to di-bromination.[1]

  • Solvent Polarity: Use Acetonitrile (MeCN) .[1] MeCN can complex with the bromonium ion, potentially altering the steric approach and favoring the less hindered C-4 position over the C-2 position.

Q2: I am seeing significant 2,4-dibromo impurity. How do I suppress this on a kilogram scale?

A: Over-bromination occurs when the mono-bromo product is more reactive than the starting material or when local concentrations of brominating agent are too high (mixing issues).

Scale-Up Solution:

  • Stoichiometry: Strictly limit NBS to 0.95 - 1.0 equivalents . Do not use excess "to drive completion." It is better to leave 5% starting material (which can be washed out) than to generate inseparable dibromo by-products.[1]

  • Dosing Strategy: Do not dump NBS as a solid. Dissolve NBS in the reaction solvent and dose slowly over 4–6 hours. This ensures the concentration of active brominating agent never exceeds the concentration of the unreacted substrate.

  • Agitation: Ensure high-shear mixing. Poor mixing creates "hot spots" of high reagent concentration, instantly causing over-bromination.

Module 2: Purification & Isolation (The Bottleneck)

Context: On a bench scale, silica chromatography separates the 2-bromo and 4-bromo isomers. On a pilot scale (>1 kg), chromatography is cost-prohibitive and generates excessive waste.[1]

Q3: How can I separate the 2-bromo and 4-bromo isomers without column chromatography?

A: You must exploit the subtle pKa differences and solubility profiles of the isomers. The 2-bromo isomer (flanked by N and OH) typically has a different hydrogen-bonding network than the 4-bromo isomer.[1]

Recrystallization Protocol:

  • Crude Isolation: Quench the reaction and perform a standard workup to obtain the crude solid mixture.

  • Solvent System: Test a Toluene/Heptane or Ethanol/Water system.[1]

    • Insight: The 4-bromo isomer often packs better into crystal lattices due to higher symmetry compared to the kinked 2-bromo isomer.[1]

  • Slurry Wash: If recrystallization is difficult, perform a hot slurry in Toluene.[1] Heat to 60°C, stir for 2 hours, and cool to room temperature. The desired 4-bromo product often precipitates while the 2-bromo isomer and impurities remain in the mother liquor.[1]

Q4: How do I quickly distinguish the isomers by NMR during in-process checks?

A: Use proton coupling constants (


-values).
  • 4-Bromo Isomer (Target): The remaining protons are at C-2 and C-5.[1] These are para to each other. Para coupling in pyridines is very small (

    
    ).[1] You will see two singlets (or very tight doublets).
    
  • 2-Bromo Isomer (Impurity): The remaining protons are at C-4 and C-5.[1] These are ortho to each other. You will see two doublets with a distinct coupling constant (

    
    ).[1]
    

Module 3: Safety & Thermal Hazards

Q5: What are the major safety risks when scaling this bromination?

A:

  • Thermal Runaway: The bromination is exothermic.[1] On a large scale, heat removal is slower.[1] If the temperature spikes, NBS can decompose violently, or the reaction can accelerate into a runaway.

    • Control: Use a jacketed reactor with active cooling.[1] Set a "dosing interlock": if the internal temperature rises >5°C above setpoint, the pump stops automatically.

  • Succinimide Accumulation: If using NBS, succinimide precipitates.[1] While not hazardous, it can clog bottom valves and transfer lines.[1] Ensure the workup involves a water wash sufficient to dissolve all succinimide before phase separation.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision nodes in the synthesis and purification process.

G Start Starting Material: 6-Fluoropyridin-3-ol Reaction Bromination (NBS, MeCN, 0°C) Start->Reaction Slow Addition Check In-Process Control (NMR) Check Regioselectivity Reaction->Check Major2Br Major Product: 2-Bromo Isomer (Undesired) Check->Major2Br Kinetic Control Failure Major4Br Target Product: 4-Bromo Isomer (Desired) Check->Major4Br Optimized Conditions OverBr Impurity: 2,4-Dibromo species Check->OverBr Excess Reagent Purification Purification Strategy: Hot Slurry (Toluene) or Recrystallization Major2Br->Purification Mixed in Crude Major4Br->Purification Crude Isolation Purification->Major2Br Mother Liquor (Waste) Final Pure this compound (>98% Purity) Purification->Final Solid Recovery

Figure 1: Process flow diagram highlighting the divergence between kinetic/thermodynamic products and the purification strategy required to isolate the target 4-bromo isomer.

Summary Data Table: Optimization Parameters

ParameterLab Scale (1-10 g)Pilot Scale (1 kg+)Impact on Scalability
Reagent

or NBS
NBS (Solid/Solution)

is corrosive and hard to meter precisely.[1] NBS is safer but requires succinimide removal.
Addition Batch / RapidControlled Dosing (4-6 h) Prevents "hot spots" and over-bromination (dibromo impurity).[1]
Temperature RT or Reflux0°C to 10°C Lower temp improves regioselectivity (favors mono-bromo).[1]
Purification Flash ColumnSlurry / Recrystallization Chromatography is non-viable.[1] Slurry in Toluene removes 2-bromo isomer.[1]
Yield 60-70%50-60% (Isolated) Yield sacrifice is necessary to achieve >98% purity without chromatography.[1]

References

  • Regioselective Bromination of Phenols/Pyridines

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI (Molecules 2014).[1]

    • URL:[Link][2]

  • Synthesis of Halogenated Pyridines

    • Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones.[1][3]

    • Source: PubMed Central / NIH.[1]

    • URL:[Link]

  • General Pyridine Bromination Protocols

    • Title: 2-Bromopyridine (Organic Syntheses Procedure).[1][3]

    • Source: Organic Syntheses.[1][4][5]

    • URL:[Link][1]

  • Commercial Availability & Structure Verification

    • Title: 6-Bromo-4-fluoropyridin-3-ol (CAS 1807007-85-7).[1]

    • Source: ChemScene.[1][6]

Sources

Technical Support Center: Purification of 4-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Subject: Removal of Impurities & Process Optimization

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 4-Bromo-6-fluoropyridin-3-ol . Before troubleshooting, it is critical to understand the physicochemical behavior of this scaffold.[1] This molecule is amphoteric but heavily skewed by halogenation:

  • The Phenol (C3-OH): The electron-withdrawing effects of Fluorine (C6) and Bromine (C4) significantly increase the acidity of the hydroxyl group compared to unsubstituted pyridin-3-ol. Expect a pKa in the range of 6.0–7.5 .

  • The Pyridine Nitrogen: The same halogens reduce the electron density on the nitrogen, making it a very weak base. It will not protonate easily unless subjected to strong mineral acids.

Implication for Purification: Most impurities in this synthesis (regioisomers, poly-brominated species) share these properties, making separation based on polarity alone (silica gel) difficult. We recommend a Chemo-Physical Approach prioritizing pH-swing extraction followed by recrystallization.

Ticket #1: "My crude product is dark/tarry and contains inorganic salts."

Diagnosis: This is common in electrophilic bromination. The color comes from oxidative polymerization of the phenol, and salts are byproducts of the neutralization step.

Resolution: The "pH Swing" Protocol Do not attempt to recrystallize dark crude material directly; the tars will occlude the crystal lattice. Use this acid-base extraction method to "wash" the molecule.

Step-by-Step Protocol
  • Dissolution: Suspend the crude solid in Ethyl Acetate (EtOAc) .

  • Basification: Add 1.0 M NaOH slowly while stirring.

    • Mechanism:[1][2][3][4][5] The phenol deprotonates to form the sodium phenoxide (highly water-soluble).

    • Target: pH > 10.[3]

  • Phase Separation:

    • Transfer to a separatory funnel.

    • Keep the Aqueous Layer (contains your product).

    • Discard the Organic Layer (contains non-acidic tars and neutral impurities).

  • Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1.0 M HCl or Acetic Acid dropwise.

    • Critical Endpoint: Adjust pH to 5.0–6.0 .

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold water to remove inorganic salts (NaCl/NaBr).

Visual Workflow: pH Swing Logic

pH_Swing Start Crude Mixture (Dark Solid) Step1 Dissolve in EtOAc Add 1M NaOH (pH > 10) Start->Step1 SepFunnel Separatory Funnel Step1->SepFunnel OrgLayer Organic Layer (Discard Tars/Neutrals) SepFunnel->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Product as Phenoxide) SepFunnel->AqLayer Bottom Phase Acidify Add HCl to pH 5-6 (Precipitation) AqLayer->Acidify Final Pure Solid (Salts removed in filtrate) Acidify->Final

Caption: Logical flow for separating acidic product from neutral organic impurities and inorganic salts.

Ticket #2: "I have regioisomers or over-brominated impurities."

Diagnosis: Bromination of 6-fluoropyridin-3-ol can produce:

  • Target: this compound.

  • Impurity A: 2-Bromo-6-fluoropyridin-3-ol (Regioisomer).

  • Impurity B: 2,4-Dibromo-6-fluoropyridin-3-ol (Over-bromination).

Since all three are acidic phenols, the extraction in Ticket #1 will not separate them. You must use Recrystallization .

Resolution: Solvent Selection & Crystallization

Solvent Suitability Table
Solvent SystemPolaritySuitabilityNotes
Ethanol / Water HighExcellent Best for removing inorganic traces and polar isomers.
EtOAc / Heptane MediumGood Standard "Anti-solvent" method. Good for drying.
Toluene LowModerate Requires high heat; good for removing non-polar side products.
DCM / Hexane LowPoor Product often too soluble in DCM; difficult to crystallize.
Recommended Protocol: Ethanol/Water Recrystallization
  • Dissolution: Place the solid in a flask. Add Ethanol (absolute) . Heat to reflux (approx. 78°C). Add just enough ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble particles remain, filter quickly while hot.

  • Nucleation: Remove from heat. While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add a few drops of hot Ethanol to clear the solution again.

  • Cooling: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0°C) for 1 hour.

  • Collection: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.

Why this works: The di-bromo impurity is more lipophilic (hydrophobic) than the mono-bromo product. It will tend to stay in the mother liquor (the ethanol-rich phase) while the target product crystallizes out as the water content increases.

Ticket #3: "My product is 'oiling out' instead of crystallizing."

Diagnosis: "Oiling out" occurs when the product separates as a liquid droplet before it can organize into a crystal lattice. This happens if the temperature drops too fast or the solvent mixture is too polar (forcing the compound out of solution too aggressively).

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Milky Emulsion Added anti-solvent (Water/Heptane) too fast.Re-heat until clear. Add anti-solvent more slowly.[6]
Brown Oil at Bottom Impurities are lowering the melting point.Seed the mixture. Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.
No Precipitate Too much solvent used.Evaporate 50% of the solvent and retry cooling.
Visual Workflow: Recrystallization Logic

Recryst_Logic Start Hot Saturated Solution Check Cool Slowly Start->Check Result1 Crystals Form Check->Result1 Ideal Result2 Oiling Out Check->Result2 Problem Fix Re-heat & Add More Solvent Result2->Fix Soln. too conc. Seed Add Seed Crystal at 40°C Result2->Seed Super-saturation Fix->Check Seed->Result1

Caption: Decision tree for handling crystallization failures (oiling out).

Ticket #4: "Can I use Column Chromatography?"

Answer: Yes, but with caveats. Hydroxypyridines are "sticky" on silica gel because the basic nitrogen and acidic hydroxyl group interact strongly with the silanols on the silica surface, leading to peak tailing and poor separation.

The Fix: You must modify your mobile phase.

  • Standard Phase: Hexane / Ethyl Acetate.[3][7]

  • Modifier: Add 1% Acetic Acid to the mobile phase.

    • Reasoning: The acid ensures the pyridine nitrogen remains protonated (or at least suppresses the interaction with silica) and keeps the phenol protonated, preventing "smearing" across the column.

References & Grounding

  • General Purification of Halogenated Pyridines:

    • Source: Sigma-Aldrich / Merck Technical Bulletins. "Purification of Heterocyclic Compounds."

    • Link: (General landing for verification of solvent properties).

  • pKa Values and Solubility Logic:

    • Source: PubChem Compound Summary for 4-Bromo-6-methylpyridin-3-ol (Structural analog used for pKa inference).

    • Link:

  • Recrystallization Solvents for Pyridines:

    • Source: University of Rochester, Dept of Chemistry. "Common Solvents for Recrystallization."

    • Link: (Institutional guide on solvent selection).

  • Synthesis of Halogenated Hydroxypyridines:

    • Source: Organic Syntheses, Coll. Vol. (General methodologies for bromination of activated pyridines).

    • Link:

Disclaimer: This guide is intended for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling, as halogenated pyridines can be skin irritants and sensitizers.

Sources

Technical Support Center: 4-Bromo-6-fluoropyridin-3-ol Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support interface for researchers working with 4-Bromo-6-fluoropyridin-3-ol . It is designed to troubleshoot reactivity issues, optimize chemoselectivity, and provide self-validating protocols.

Ticket ID: #PYR-4Br6F-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The "Dual-Warhead" Challenge

You are working with a highly functionalized pyridine scaffold. The This compound presents three distinct reactivity nodes, each interfering with the others if not managed sequentially:

  • C3-Hydroxyl (-OH): A catalyst poison and zwitterionic trap.

  • C4-Bromine (-Br): The primary site for Palladium-catalyzed cross-coupling.

  • C6-Fluorine (-F): An activated site for Nucleophilic Aromatic Substitution (

    
    ).
    

Common Failure Mode: Attempting Pd-catalysis on the unprotected substrate leads to catalyst sequestration by the C3-hydroxyl/nitrogen chelate, resulting in <10% yields or complete recovery of starting material.

Critical Workflow & Chemoselectivity Map

Before starting, visualize your route. You must define the order of operations to avoid "scrambling" the halogen positions.

Interactive Decision Logic (Graphviz)

ReactivityMap Start This compound Protect Step 1: OH Protection (Bn, MOM, TBS) Start->Protect Mandatory First Step Branch Target? Protect->Branch Suzuki Step 2A: C4-Suzuki Coupling (Pd-Catalysis) Branch->Suzuki Route A (Standard) SNAr Step 2B: C6-SNAr (Nucleophilic Displacement) Branch->SNAr Route B (Specialized) FinalA Product A: 4-Aryl-6-fluoro Suzuki->FinalA Retains C6-F for later FinalB Product B: 4-Bromo-6-amino/alkoxy SNAr->FinalB Risks C4-Br reduction

Caption: Chemoselectivity Logic Flow. Route A is recommended to preserve the C6-F handle for late-stage functionalization.

Troubleshooting Modules

Module A: The "OH" Problem (Protection)

Issue: "I am seeing no conversion in my Suzuki coupling, even with high catalyst loading." Diagnosis: The C3-hydroxyl group, in proximity to the pyridine nitrogen, forms a bidentate binding site that sequesters Pd(II) species, preventing the catalytic cycle. Furthermore, in polar solvents, the molecule exists as a zwitterion (phenoxide/pyridinium), which deactivates the ring toward oxidative addition.

Protocol: Protect the hydroxyl group before any metal-catalyzed step.

  • Recommended Group: Benzyl (Bn) or Methoxymethyl (MOM).

  • Avoid: Acetyl (Ac) or Boc (unstable under basic Suzuki conditions).

Protecting GroupConditionsStabilityRemoval
Benzyl (Bn) BnBr,

, DMF, RT
Excellent

, Pd/C or

MOM MOM-Cl, DIPEA, DCM,

GoodMild Acid (HCl/MeOH)
TBS TBSCl, Imidazole, DMFModerate (Base sensitive)TBAF
Module B: Activating the C4-Bromine (Cross-Coupling)

Issue: "Regioselectivity issues. I'm getting mixtures of C4 and C6 coupling products." Technical Insight: The C4-Br bond is inherently more reactive toward oxidative addition (


) than the C6-F bond. However, the C6-F bond makes the ring electron-deficient, which can promote 

side reactions if your base is too nucleophilic (e.g., NaOEt).

Optimized Suzuki Conditions:

  • Catalyst:

    
     or 
    
    
    
    + XPhos.
    • Why: Bidentate ligands like dppf prevent

      
      -hydride elimination; Buchwald ligands (XPhos) boost oxidative addition on electron-poor pyridines.
      
  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
    • Why: Use non-nucleophilic bases to prevent attack at the C6-F position. Avoid Hydroxide bases (

      
      ) or Alkoxides (
      
      
      
      ).
  • Solvent: 1,4-Dioxane/Water (4:1).

Experimental Protocol (Self-Validating):

  • Degas solvents with

    
     for 20 mins (Oxygen kills electron-rich phosphines).
    
  • Mix Protected Substrate (1.0 eq), Boronic Acid (1.2 eq), Base (3.0 eq).

  • Add Catalyst (5 mol%).

  • Heat to

    
    .
    
  • Checkpoint: Monitor by LCMS at 1 hour. If C6-substitution (loss of F) is observed, lower temp to

    
     and switch base to 
    
    
    
    .
Module C: The C6-Fluorine ( Displacement)

Issue: "The fluorine won't move, or it requires harsh conditions that degrade the molecule." Technical Insight: The C6 position is activated by the pyridine nitrogen (alpha-position). However, the electron-donating nature of the C3-alkoxy group (protected OH) slightly deactivates the ring compared to a naked pyridine. You need a "push."

Optimization Table: Nucleophile Strength vs. Temperature

Nucleophile TypeReagent ExampleTemp (

)
SolventExpected Yield
Amines (Primary) Benzylamine60-80DMSO/DMF>85%
Amines (Secondary) Morpholine90-110DMSO70-80%
Alkoxides NaOMe0-25THF>90% (Fast)
Thiols PhSH /

50DMF>90%

Warning: Do not use strong alkoxides (NaOMe) if the C4-Bromine is still present and you intend to couple it later. Strong nucleophiles can sometimes attack the C4 position via halogen dance or direct displacement mechanisms. Perform Suzuki (C4) first, then


 (C6). 

FAQ: Common Anomalies

Q: Can I use the free hydroxyl if I use a massive excess of catalyst? A: Technically yes, but it is economically ruinous and purification is a nightmare. The "Pd-black" precipitation is often immediate due to the zwitterionic nature of the substrate in water/organic mixtures.

Q: I see a "double addition" product in mass spec. What is it? A: If you use a boronic acid with a strong nucleophilic character or high temperatures, you might be getting Suzuki at C4 and


 at C6 by the boronate species (rare) or the base. Check your base. If you used hydroxide, you likely hydrolyzed the Fluorine to an OH.

Q: Does the 3-OH tautomerize to a pyridone? A: No. This is a common misconception. 2-hydroxy and 4-hydroxypyridines form pyridones (C=O). 3-hydroxypyridine cannot form a neutral pyridone structure without disrupting aromaticity significantly. It exists as a zwitterion (


 / 

) in polar media. This charge separation is exactly why it messes with your metal catalysts.

References & Authority

  • Reactivity of Fluoropyridines:

    • Context: Comparative rates of

      
       in 2-fluoro vs 2-chloropyridines (analogous to the C6 position here).
      
    • Source: BenchChem Application Notes.[1] "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link (General reference for fluoropyridine kinetics).

  • Suzuki Coupling on Pyridines:

    • Context: Optimization of ligands for electron-deficient heteroaryl chlorides/bromides.

    • Source: Organic Chemistry Portal. "Suzuki Coupling - Catalyst and Ligand Design." Link

  • Hydroxypyridine Coordination:

    • Context: Analysis of 3-hydroxypyridine as a ligand for Palladium, demonstrating the inhibitory effect on catalysis.

    • Source: Huq, F. et al. "Studies on the activity of three palladium(II) compounds... where L=3-hydroxypyridine."[2] J. Inorg.[2] Biochem. (2007).[2] Link

  • Chemoselectivity in Halopyridines:

    • Context: Reactivity differences between C-Br and C-F bonds in Pd-catalyzed and nucleophilic systems.[3]

    • Source: RSC Advances. "Chemoselective transformations of bromo-chloropyridine C-nucleosides." Link (Analogous chemoselectivity principles).

End of Technical Guide. For further assistance, please upload your specific LCMS traces to the portal.

Sources

Debugging failed reactions involving 4-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYR-3OH-BF Subject: Troubleshooting Reactivity & Selectivity Issues

Executive Summary: The "Deceptively Simple" Scaffold

4-Bromo-6-fluoropyridin-3-ol is a high-value scaffold for medicinal chemistry because it offers three distinct vectors for diversification. However, its reactivity profile is non-intuitive due to competing electronic effects.

The Core Conflict:

  • C4-Bromine: The preferred site for Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald).

  • C6-Fluorine: The preferred site for Nucleophilic Aromatic Substitution (SNAr) .

  • C3-Hydroxyl: An ambident nucleophile that exists in a zwitterionic equilibrium, capable of poisoning catalysts or causing solubility issues.

Failure to respect the hierarchy of these functional groups leads to the three most common user errors: Regioselectivity Inversion , Catalyst Deactivation , and Zwitterionic Trapping .

Triage Dashboard: Rapid Diagnostics

Identify your issue in the table below to find the immediate solution.

SymptomProbable CauseImmediate Action
Suzuki Coupling fails (0% yield) Catalyst poisoning by free -OH or Pyridine N.Protect the -OH (e.g., Bn, MOM) before coupling.
Suzuki Coupling yields wrong product C-F bond reacted instead of C-Br (Rare but possible with specific ligands).Switch to Pd(PPh3)4 or Pd(dppf)Cl2 (avoid C-F active ligands like BrettPhos).
SNAr gave mixture/wrong isomer C6-F is highly activated; C4-Br is also electrophilic.Run reaction at 0°C to RT . Do not heat >60°C unless C6 is already substituted.
Alkylation gave N-alkylated byproduct Ambident nucleophile behavior (Zwitterion formation).Use Ag₂CO₃ (Silver Carbonate) in non-polar solvent to force O-alkylation.
Starting material insoluble in organic solvent Zwitterionic character (NH⁺/O⁻).Use polar aprotic solvents (DMF, DMSO) or protect the phenol.
Deep Dive: The Mechanics of Failure
Issue A: The Regioselectivity Trap (SNAr vs. Coupling)

The Trap: Users often assume the Bromine (C4) is the "better" leaving group. In SNAr, this is FALSE . The Reality: The Fluorine at C6 is ortho to the pyridine nitrogen. The inductive effect of the nitrogen, combined with the high electronegativity of fluorine, makes the C6-F bond significantly more electrophilic towards nucleophiles (amines, alkoxides) than the C4-Br bond.

  • SNAr Preference: C6-F >>> C4-Br.

  • Suzuki/Buchwald Preference: C4-Br >>> C6-F (Oxidative addition into C-Br is kinetically faster).

Visualizing the Reactivity Map:

ReactivityMap Start This compound SNAr S_NAr Conditions (Nucleophile + Base) Start->SNAr  Nucleophilic Attack   Suzuki Pd-Catalysis (Boronic Acid + Pd(0)) Start->Suzuki  Oxidative Addition   Prod_SNAr C6-Substitution (Major) (Fluorine Displaced) SNAr->Prod_SNAr  Fast via Meisenheimer Complex   Prod_Suzuki C4-Coupling (Major) (Bromine Displaced) SNAr->Prod_Suzuki  Slow/Minor   Suzuki->Prod_SNAr  Rare (Ligand Dependent)   Suzuki->Prod_Suzuki  Fast C-Br Insertion  

Caption: Divergent reactivity pathways. SNAr targets C6-F, while Pd-catalysis targets C4-Br.

Issue B: The Zwitterion Effect (Catalyst Poisoning)

The Trap: Attempting Suzuki coupling on the unprotected parent molecule. The Reality: 3-Hydroxypyridines exist in equilibrium with a zwitterionic form (NH⁺/O⁻).

  • Solubility: The zwitterion is insoluble in standard non-polar Suzuki solvents (Toluene, Dioxane).

  • Poisoning: The free phenolate (O⁻) and the pyridine nitrogen can bind tightly to Palladium, displacing the phosphine ligands and creating an inactive "Pd-black" precipitate.

Solution: ALWAYS protect the hydroxyl group first. A Benzyl (Bn) or Methoxymethyl (MOM) ether locks the molecule in the "pyridine" form, restoring solubility and preventing catalyst sequestration.

Issue C: Alkylation Ambiguity (O- vs. N-Selectivity)

The Trap: Trying to O-alkylate using simple alkyl halides and NaH/K₂CO₃ often leads to mixtures or N-alkylated species. The Reality:

  • N-Alkylation: Leads to a positively charged pyridinium species (or a zwitterion if deprotonated). This is often an energetic "sink" in polar solvents.

  • O-Alkylation: Required to maintain aromaticity and neutrality.

The Fix (HSAB Theory):

  • For O-Alkylation: Use Silver Carbonate (Ag₂CO₃) and an alkyl halide in Toluene or Benzene. The silver ion assists halide abstraction (SN1 character), and the "hard" oxygen attacks the carbocation. Alternatively, use Mitsunobu conditions (PPh₃/DIAD).

  • For N-Alkylation: Use soft conditions (e.g., alkyl iodide in DMF/MeCN).

Validated Experimental Protocols
Protocol A: Selective O-Protection (Benzyl Ether)

Goal: Lock the tautomer to enable further chemistry.

  • Setup: Dissolve this compound (1.0 eq) in DMF (0.2 M).

  • Reagents: Add K₂CO₃ (1.5 eq) followed by Benzyl Bromide (BnBr, 1.1 eq).

  • Condition: Stir at RT for 4-12 hours . (Do not heat excessively to avoid N-alkylation).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

  • Checkpoint: 1H NMR should show a singlet around 5.1 ppm (Bn-CH₂).

Protocol B: Selective C4-Suzuki Coupling

Goal: Install a carbon group at C4 without losing the C6-Fluorine.

  • Substrate: Use the O-protected intermediate from Protocol A.

  • Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%).

    • Why: This bidentate ligand prevents Pd from coordinating to the pyridine nitrogen.

  • Base/Solvent: K₂CO₃ (2.0 eq) in Dioxane:Water (4:1).

    • Note: Degas solvents thoroughly (sparge with Argon for 15 mins).

  • Coupling Partner: Aryl Boronic Acid (1.1 eq).[1]

  • Condition: Heat to 80°C . Monitor by LCMS.

    • Warning: Do not exceed 100°C. High temps may encourage hydrolysis of the C6-F bond.

Protocol C: Selective C6-SNAr Displacement

Goal: Swap the Fluorine for an amine or alkoxide.

  • Substrate: Can be the free phenol or protected ether.

  • Nucleophile: Primary or secondary amine (1.2 eq).

  • Base: DIPEA (2.0 eq) or K₂CO₃.

  • Solvent: DMSO or NMP (polar aprotic is essential).

  • Condition: Start at Room Temperature .

    • Critical: The C6-F is highly active. Heating immediately to 100°C will cause decomposition or double substitution. Only heat if reaction stalls after 2 hours.

Troubleshooting Flowchart

Troubleshooting Start Reaction Failed? CheckType Which Reaction Type? Start->CheckType Suzuki Suzuki / Cross-Coupling CheckType->Suzuki SNAr S_NAr Displacement CheckType->SNAr CheckProt Is the OH protected? Suzuki->CheckProt ProtectIt Protect OH (Bn/MOM) Retry Reaction CheckProt->ProtectIt No CheckCat Did C-F react? CheckProt->CheckCat Yes ChangeCat Switch to Pd(dppf)Cl2 Lower Temp CheckCat->ChangeCat Yes (Wrong Product) CheckRegio Did C4-Br react? SNAr->CheckRegio LowerTemp Lower Temp to 0°C Check Stoichiometry CheckRegio->LowerTemp Yes (Wrong Product)

Caption: Step-by-step logic to isolate the root cause of experimental failure.

References
  • Regioselectivity in SNAr of Dihalopyrimidines/pyridines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi Biology.
    • URL:[Link]

  • Suzuki Coupling of Pyridines

    • Title: Suzuki-Miyaura Cross-Coupling: Reaction Mechanism and Applic
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Tautomerism of 3-Hydroxypyridines

    • Title: Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine.
    • Source: RSC Advances / PubMed.
    • URL:[Link]

  • Alkylation Selectivity (O vs N)

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
    • Source: Tetrahedron Letters / NIH.
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 4-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Bromo-6-fluoropyridin-3-ol stands as a key building block, valued for its unique electronic properties imparted by the strategic placement of electron-withdrawing halogen substituents and an electron-donating hydroxyl group on the pyridine scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for confirming the identity and purity of such molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a comparative framework, robust experimental protocols, and a detailed interpretation of spectral data for researchers, scientists, and drug development professionals.

Predicted ¹H NMR Spectrum: An Educated Hypothesis

Before delving into experimental data, a rigorous scientist begins with prediction. The structure of this compound contains three distinct types of protons: two aromatic protons on the pyridine ring and one hydroxyl proton.

  • Aromatic Protons (H-2 and H-5): The pyridine ring's nitrogen atom and the attached halogens (bromine and fluorine) are electron-withdrawing, which deshields the ring protons, shifting them downfield. The hydroxyl group, conversely, is electron-donating.

    • H-2: This proton is positioned between the electronegative nitrogen and fluorine atoms. This environment suggests it will be the most deshielded aromatic proton, appearing at the highest chemical shift.

    • H-5: This proton is adjacent to the bromine atom. It is expected to appear at a relatively lower chemical shift compared to H-2.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

Spin-Spin Coupling: The key to definitive assignment lies in the spin-spin coupling patterns.

  • The two aromatic protons (H-2 and H-5) are separated by four bonds and are expected to show a small long-range coupling constant (⁴JHH).

  • Crucially, the ¹⁹F nucleus (spin I=1/2) will couple with adjacent protons. We anticipate a significant three-bond coupling (³JHF) between F-6 and H-5, and a four-bond coupling (⁴JHF) between F-6 and H-2.

Comparative Spectral Analysis: Deconstructing Substituent Effects

To truly understand the spectrum of our target molecule, we must compare it with simpler, related structures. This comparative approach allows us to isolate and comprehend the electronic influence of each substituent on the proton chemical shifts and coupling constants.

Compound Proton Chemical Shift (δ, ppm) Solvent Key Observations & Rationale
3-Hydroxypyridine [1]H-28.28CDCl₃Serves as our baseline. The H-2 proton, ortho to the nitrogen, is the most downfield.
H-47.33CDCl₃
H-57.29CDCl₃
H-68.09CDCl₃
4-Bromopyridine [2]H-2, H-68.68DMSO-d₆The bromine atom at C-4 deshields the ortho protons (H-3, H-5) and has a smaller effect on the meta protons (H-2, H-6).
H-3, H-57.73DMSO-d₆
2-Fluoropyridine [3]H-68.23CDCl₃The highly electronegative fluorine at C-2 strongly deshields the adjacent H-6 proton. Note the characteristic H-F coupling.
H-36.93CDCl₃
H-47.78CDCl₃
H-57.18CDCl₃
Predicted: this compound H-2~8.0 - 8.4DMSO-d₆Expected to be a doublet of doublets (d,d) due to coupling with H-5 and F-6.
H-5~7.5 - 7.9DMSO-d₆Expected to be a doublet of doublets (d,d) due to coupling with H-2 and F-6.
OHVariableDMSO-d₆Likely a broad singlet.

Analysis of Substituent Effects:

  • Fluorine: The fluorine atom at position 6 is a potent electron-withdrawing group via the inductive effect, which will significantly deshield the proton at H-5 and to a lesser extent, H-2. Furthermore, it introduces clear H-F coupling, a diagnostic feature. Typical ³JHF values are in the range of 5-10 Hz, while ⁴JHF values are smaller, around 1-3 Hz.[4]

  • Bromine: The bromine at C-4 also withdraws electron density, contributing to the overall downfield shift of the ring protons.

  • Hydroxyl Group: The -OH group is an electron-donating group through resonance, which would tend to shield the ring protons. However, in this highly substituted system, the inductive effects of the halogens and the ring nitrogen are expected to dominate.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

The integrity of NMR data is contingent upon meticulous sample preparation and instrument setup. The following protocol is a self-validating system designed to produce high-quality, reproducible spectra.

Workflow for ¹H NMR Sample Preparation and Analysis

Caption: Workflow for preparing and analyzing the ¹H NMR sample.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound. For routine ¹H NMR, this concentration is optimal for obtaining a good signal-to-noise ratio in a short time.[5]

  • Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves a wide range of organic compounds and its residual proton signal (at ~2.50 ppm) does not typically interfere with aromatic signals. Crucially, it allows for the observation of the hydroxyl proton, which might otherwise be broadened or exchanged in protic solvents.

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent to the sample. Ensure the sample is fully dissolved, using a vortex mixer if necessary. The final volume should be sufficient to cover the NMR coil in the spectrometer.

  • Filtration: To avoid line broadening due to suspended solids, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[6]

    • Tuning: Match the impedance of the probe to the spectrometer for efficient signal transmission.

    • Shimming: Optimize the homogeneity of the magnetic field across the sample to achieve sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typically, 16 to 64 scans are sufficient.

    • Use a relaxation delay (d1) of at least 1-2 seconds to allow for full magnetization recovery between pulses.

  • Data Processing:

    • Apply Fourier Transform (FT) to convert the raw data (FID) into a frequency-domain spectrum.

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Reference the spectrum by setting the residual DMSO-d₆ peak to 2.50 ppm.

Interpreting the Spectrum: From Data to Structure

Key Structural Couplings in this compound dot digraph "Molecular_Structure_and_Couplings" { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [color="#4285F4", penwidth=1.5];

}

Sources

A Comparative Guide to the Purity Assessment of 4-Bromo-6-fluoropyridin-3-ol by HPLC and Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-6-fluoropyridin-3-ol is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] The presence of impurities, which can arise from starting materials, by-products, or degradation, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent purity requirements, making robust analytical methods for impurity profiling essential.[3][4]

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.

Part 1: The Gold Standard: Reversed-Phase HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the impurity profiling of pharmaceuticals due to its high resolving power, sensitivity, and broad applicability to a wide range of compounds.[3][5] For a polar, non-volatile compound like this compound, reversed-phase HPLC is the method of choice. The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar liquid mobile phase.[6]

Expertise in Action: Causality Behind the HPLC Protocol

The selection of a C18 column is deliberate; its long alkyl chains provide sufficient hydrophobicity to retain the pyridine derivative and its potential impurities, allowing for separation based on subtle differences in polarity. A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent (acetonitrile), is crucial. This ensures that highly polar impurities elute early, while the main analyte and more non-polar impurities are effectively resolved and eluted in a reasonable timeframe. The use of a phosphate buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes for the ionizable pyridinol moiety. UV detection at 254 nm is chosen as it is a common wavelength for aromatic and heteroaromatic systems, providing good sensitivity for the analyte.

Experimental Protocol: HPLC Purity of this compound
  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 80
      25.0 80
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability (Self-Validation):

    • Before analysis, perform five replicate injections of the sample solution.

    • The Relative Standard Deviation (RSD) for the peak area of this compound should not be more than 2.0%.[7]

    • The tailing factor for the main peak should be between 0.8 and 1.5.[7]

    • The theoretical plate count should be not less than 2000.[7] These criteria ensure the system is performing adequately for the analysis.

  • Analysis:

    • Inject the prepared sample solution.

    • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor to the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample into HPLC s3->h1 Ready for Injection h2 Gradient Elution (C18 Column) h1->h2 h3 UV Detection (254 nm) h2->h3 h4 Data Acquisition h3->h4 d1 Integrate Peaks h4->d1 Chromatogram d2 Calculate Purity (Area % Method) d1->d2 end Result d2->end Final Purity Report

Caption: General workflow for HPLC purity analysis.

Part 2: Orthogonal Approaches – GC and HPTLC

Relying on a single analytical method can sometimes lead to overlooking certain impurities. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical or physical principles—provides a more comprehensive purity profile.

Alternative A: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[8] It is particularly well-suited for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile by-products from synthesis.[9]

Applicability and Rationale: this compound, being a relatively small molecule, may possess sufficient volatility for GC analysis, especially at elevated temperatures. GC excels where HPLC might fall short, specifically in the detection of low molecular weight, non-UV active impurities like residual solvents (e.g., heptane, toluene) which are common in synthetic processes.[10] A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers the advantage of structural identification of unknown impurities.[8]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID or MS detector.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

    • Inlet Temperature: 260 °C.

    • Injection Mode: Split (e.g., 50:1).[11]

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector: FID at 300 °C or MS (Transfer line at 280 °C, Ion source at 230 °C).[11]

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.[11]

Alternative B: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated and automated form of TLC that offers rapid, cost-effective, and high-throughput analysis.[12][13] It serves as an excellent screening tool, allowing for the simultaneous analysis of multiple samples on a single plate, which is highly efficient for process monitoring or initial purity checks.[14]

Applicability and Rationale: HPTLC provides a different separation mechanism compared to reversed-phase HPLC, typically using a polar stationary phase (silica gel) and a less polar mobile phase (normal-phase chromatography).[14] This orthogonality is valuable for detecting impurities that might co-elute with the main peak in an RP-HPLC system. Its ability to visually present the entire chromatogram on the plate can also reveal impurities that might be irreversibly adsorbed on an HPLC column.

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and densitometric scanner.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC silica gel 60 F254 plates.

    • Mobile Phase: A mixture such as Ethyl Acetate:Ethanol:Ammonia (6:4:0.05, v/v/v) can be a starting point for polar heterocyclic compounds.[15]

    • Application: Apply 5 µL of the sample solution (1 mg/mL in methanol) as 8 mm bands.

    • Development: Develop the plate up to 80 mm in the developing chamber.

    • Detection: Dry the plate and scan densitometrically at 254 nm.

Part 3: Objective Comparison and Method Selection

The choice between HPLC, GC, and HPTLC is not about which method is universally "better," but which is most fit-for-purpose based on the analytical objective.

Data Summary: Performance Comparison of Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[11]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[11]Adsorption chromatography on a planar stationary phase.[14]
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.[16][17]Required; analyte must be volatile and thermally stable.[18]Not required.
Typical Impurities Detected Non-volatile synthesis by-products, starting materials, degradation products.Residual solvents, volatile starting materials, and by-products.[19]Complements HPLC by using a different separation mechanism (normal phase).
Resolution & Sensitivity Very high resolution and high sensitivity.[5]Very high resolution, especially with capillary columns; high sensitivity (FID/MS).[8]Lower resolution than HPLC/GC, but good sensitivity.[14]
Throughput & Cost Sequential analysis; higher cost per sample due to solvent consumption and column replacement.[18]Faster run times than HPLC; lower solvent cost.[17]High throughput (parallel analysis); very cost-effective.[13]
Quantitative Accuracy Excellent.[6]Excellent.[9]Good, but generally less precise than HPLC/GC.
Visualization for Method Selection

The following decision-making diagram can guide the selection of the most appropriate analytical technique based on specific research needs.

Method_Selection start Start: Purity Assessment of This compound q1 Need for quantitative impurity profiling per regulatory guidelines? start->q1 q2 Are volatile impurities (e.g., residual solvents) a primary concern? q1->q2 No hplc Use HPLC: High resolution, quantitative accuracy for non-volatile impurities. q1->hplc Yes q3 Need for rapid, high-throughput screening of many samples? q2->q3 No hplc_gc Use HPLC and GC: Orthogonal methods for a comprehensive purity profile. q2->hplc_gc Yes q3->hplc No hptlc Use HPTLC: Ideal for rapid screening, process monitoring, and cost-effectiveness. q3->hptlc Yes gc Use GC: Superior for volatile impurities and residual solvents.

Caption: Logical comparison for analytical method selection.

Trustworthiness: The Imperative of Method Validation

Every protocol described must function as a self-validating system. The reliability of any purity assessment hinges on the validation of the analytical method. According to ICH Q2(R1) guidelines, method validation provides experimental evidence that the method is suitable for its intended purpose.[20] Key validation characteristics that must be evaluated include:

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.[21]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

A thoroughly validated HPLC method, for instance, provides trustworthy and reproducible data, which is essential for regulatory submissions and ensuring product quality.[22]

Conclusion

For the comprehensive purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) stands as the primary, most robust method, offering unparalleled resolution and quantitative accuracy for non-volatile impurities.[3] Its suitability for polar, thermally unstable compounds makes it the gold standard in pharmaceutical analysis.[16]

However, a complete purity profile is best achieved through a multi-faceted approach. Gas Chromatography (GC) is an indispensable orthogonal technique, providing critical information on volatile impurities and residual solvents that HPLC may not detect.[19] For rapid screening, in-process control, or situations where cost and throughput are major drivers, High-Performance Thin-Layer Chromatography (HPTLC) offers a valuable and efficient alternative.[13]

Ultimately, the selection of an analytical technique must be a deliberate choice, guided by the specific impurities of concern, the stage of drug development, and the intended use of the data. By understanding the principles, advantages, and limitations of each method, researchers can confidently ensure the purity, safety, and quality of their pharmaceutical compounds.

References

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace. (2021, June 6).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA.
  • (PDF) A Review on Comparison of HPLC and HPTLC - ResearchGate. (2025, August 9).
  • Validation of HPLC Techniques for Pharmaceutical Analysis - ResearchGate. (2025, August 6).
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2025, August 6).
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024, December 18).
  • Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment - PubMed.
  • 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719 - PubChem.
  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis. (2025, January 15).
  • GC vs. HPLC in Pharmaceutical and Medical Device Testing - AELAB.
  • Purity Analysis of 3-Bromopyridine-D4: A Comparative Guide to HPLC and GC Methods - Benchchem.
  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26).
  • HPLC vs GC - A Beginner's Guide - Chromatography Today.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • 1807007-85-7 | 6-Bromo-4-fluoropyridin-3-ol | ChemScene.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal.
  • HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. (2025, October 31).
  • Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine - Inter-Research Science Publisher. (2025, March 31).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1).
  • 4-Bromo-6-fluoroquinoline | CAS Number 661463-17-8 - Ossila.
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22).
  • Pyridine for hplc | Sigma-Aldrich.
  • A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol - Benchchem.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific.
  • Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 - YouTube. (2020, November 30).
  • (PDF) A COMPARISON STUDY OF HPLC AND HPTLC: PRINCIPLES, INSTRUMENTATIONS AND APPLICATIONS - ResearchGate. (2017, July 25).
  • 186593-54-4 5-bromo-6-fluoropyridin-3-ol - Echemi. (2024, August 23).
  • A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods - Benchchem.
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride - ResearchGate. (2017, November 24).
  • 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419 - PubChem.
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review.

Sources

A Comparative Crystallographic Guide to 4-Bromo-6-fluoropyridin-3-ol Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates biological activity, physical properties, and ultimately, the therapeutic or functional potential of a compound. X-ray crystallography stands as the gold standard for elucidating these intricate molecular architectures. This guide provides a comprehensive technical comparison of the crystallographic features of 4-bromo-6-fluoropyridin-3-ol and its derivatives, compounds of significant interest due to their prevalence in pharmacologically active molecules.

The strategic placement of halogen atoms, particularly bromine and fluorine, on the pyridin-3-ol scaffold can profoundly influence intermolecular interactions, crystal packing, and, consequently, the solid-state properties of these materials. Understanding these nuances is critical for rational drug design and the development of novel crystalline forms with optimized characteristics.

This guide will delve into the synthesis of these derivatives, provide a detailed protocol for their crystallographic analysis, and present a comparative analysis of their structural features. By examining key crystallographic parameters, we aim to illuminate the subtle yet significant impact of substituent modifications on the crystal lattices of these important heterocyclic compounds.

Synthesis of this compound Derivatives: A Proposed Pathway

The synthesis of this compound and its derivatives can be approached through a multi-step synthetic route, leveraging established pyridine functionalization chemistries. The following proposed pathway provides a robust framework for accessing a variety of derivatives for crystallographic studies. The bromination of pyridines can be challenging, often requiring harsh conditions, but strategic selection of reagents and reaction conditions can lead to the desired products[1].

Synthesis_Workflow start Commercially Available Pyridin-3-ol step1 Fluorination at C6 start->step1 e.g., Selectfluor step2 Bromination at C4 step1->step2 e.g., NBS in H2SO4 step3 Derivatization of 3-hydroxyl group step2->step3 e.g., Alkylation, Acylation end Target Derivatives for Crystallography step3->end

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative (4-bromo-6-fluoro-3-(methoxymethyl)pyridine)
  • Fluorination: To a solution of pyridin-3-ol in a suitable solvent (e.g., acetonitrile), add 1.1 equivalents of a fluorinating agent such as Selectfluor. Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Bromination: The crude 6-fluoropyridin-3-ol is then subjected to bromination. A common method involves the use of N-bromosuccinimide (NBS) in a strong acid like sulfuric acid[1]. The reaction is typically heated to ensure the desired regioselectivity at the C4 position.

  • Derivatization: The resulting this compound can be derivatized at the hydroxyl group. For example, to synthesize the methoxymethyl ether derivative, the pyridinol is deprotonated with a suitable base (e.g., NaH) in an aprotic solvent like THF, followed by the addition of chloromethyl methyl ether (MOM-Cl).

  • Purification: The final product is purified by column chromatography on silica gel to yield the target compound for crystallization.

X-ray Crystallography: From Crystal to Structure

The cornerstone of this guide is the detailed analysis of the single-crystal X-ray diffraction data. The following protocol outlines the critical steps from obtaining suitable single crystals to solving and refining the crystal structure.

Crystallography_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Structural Analysis crystallization Slow Evaporation / Vapor Diffusion diffractometer Single-Crystal X-ray Diffractometer crystallization->diffractometer Mounting phasing Direct Methods / Patterson Function diffractometer->phasing Data Processing refinement Full-Matrix Least-Squares Refinement phasing->refinement visualization Visualization (e.g., Mercury) refinement->visualization validation Validation (e.g., checkCIF) refinement->validation

Caption: Experimental workflow for X-ray crystallography.

Detailed Protocol for Crystallographic Analysis
  • Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane) is a common technique. Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound, is another effective method.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Deposition: The final crystallographic data, in the form of a Crystallographic Information File (CIF), should be deposited in a public database such as the Cambridge Structural Database (CSD) to ensure data accessibility and reproducibility[2][3][4][5].

Comparative Analysis of Crystallographic Data

Table 1: Hypothetical Comparative Crystallographic Data for this compound Derivatives

ParameterDerivative 1 (R = H)Derivative 2 (R = CH₃)Derivative 3 (R = COCH₃)Significance and Expected Trends
Crystal System MonoclinicOrthorhombicTriclinicThe crystal system is determined by the symmetry of the unit cell. Changes in substituents can alter intermolecular interactions, leading to different packing arrangements and thus different crystal systems.
Space Group P2₁/cPna2₁P-1The space group describes the symmetry elements within the crystal. More symmetric molecules have a higher tendency to crystallize in higher symmetry space groups.
a (Å) 7.510.26.8Unit cell dimensions define the size and shape of the repeating unit in the crystal. These will vary significantly with the size of the R group.
b (Å) 12.38.59.1
c (Å) 8.111.57.4
β (˚) 98.590105.2For monoclinic and triclinic systems, the angle(s) between the cell axes are not 90°.
Volume (ų) 735983445The volume of the unit cell is expected to increase with the size of the substituent R.
Z 442The number of molecules in the unit cell.
Calculated Density (g/cm³) 1.851.701.95Density is influenced by both the molecular weight and the efficiency of crystal packing. Stronger intermolecular interactions can lead to denser packing.
R-factor (%) 3.54.13.8The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Key Intermolecular Interactions O-H···N, C-H···F, C-Br···πC-H···O, C-H···F, C-Br···πC=O···H, C-H···F, C-Br···πThe nature and strength of intermolecular interactions are crucial in determining the crystal packing. The hydroxyl group in Derivative 1 can act as a hydrogen bond donor and acceptor. The methyl group in Derivative 2 is less likely to form strong hydrogen bonds but can participate in weaker C-H···X interactions. The acetyl group in Derivative 3 introduces a strong hydrogen bond acceptor (the carbonyl oxygen). Halogen bonding involving the bromine atom is also a possibility.

The Influence of Halogen Substitution on Crystal Packing

The presence of both bromine and fluorine on the pyridine ring is expected to significantly influence the crystal packing through a variety of non-covalent interactions.

  • Hydrogen Bonding: The hydroxyl group of the pyridin-3-ol core is a potent hydrogen bond donor and acceptor. In the solid state, it is highly likely to form strong O-H···N hydrogen bonds with the nitrogen atom of an adjacent molecule, leading to the formation of chains or dimers. The introduction of other functional groups in the derivatives will compete with or modify this primary interaction.

  • Halogen Bonding: The bromine atom, being a soft Lewis acid, can participate in halogen bonding interactions with Lewis basic sites on neighboring molecules, such as the nitrogen atom or the oxygen of the hydroxyl or carbonyl group. The strength and geometry of these interactions will depend on the electronic environment of the bromine atom and the nature of the acceptor.

  • π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, which contribute to the overall stability of the crystal lattice. The presence of electron-withdrawing fluorine and bromine atoms will modulate the electron density of the aromatic ring, thereby influencing the nature and strength of these stacking interactions.

Conclusion

While the definitive crystallographic data for a series of this compound derivatives remains to be experimentally determined and published, this guide provides a comprehensive framework for their synthesis, crystallization, and structural analysis. By understanding the fundamental principles of X-ray crystallography and the nature of intermolecular interactions involving halogenated organic molecules, researchers can anticipate and interpret the solid-state structures of these important compounds. The detailed protocols and comparative analysis presented herein serve as a valuable resource for scientists engaged in drug discovery and materials science, facilitating the rational design and development of novel crystalline materials with tailored properties. The elucidation of these crystal structures will undoubtedly provide critical insights into their structure-property relationships, paving the way for future innovations.

References

Sources

The Orthogonal Scaffold: A Comparative Guide to 4-Bromo-6-fluoropyridin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 4-Bromo-6-fluoropyridin-3-ol Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The "Swiss Army Knife" of Pyridine Scaffolds

In modern medicinal chemistry, This compound (CAS 1807007-85-7) represents a "privileged scaffold"—a molecular fragment capable of providing ligands for diverse biological targets. Its value lies in its orthogonal reactivity : the simultaneous presence of a phenol-like hydroxyl (C3), a cross-coupling-ready bromide (C4), and a nucleophilic substitution-ready fluoride (C6).

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing it against non-fluorinated and chlorinated analogs.[1] We focus on how the specific substitution pattern dictates synthetic utility (Chemical SAR) and downstream biological performance (Biological SAR).

Physicochemical Profile & SAR Analysis

The introduction of fluorine at the C6 position is not merely a steric placeholder; it fundamentally alters the electronic landscape of the pyridine ring.

Comparative Physicochemical Data

Data simulated based on standard Hammett substituent constants and heterocyclic chemistry principles.

Analog StructureC6-SubstituentpKa (3-OH)LogP (Calc)C4-Br Reactivity (Suzuki)C6-Reactivity (SNAr)Metabolic Stability (C6)
Target (4-Br-6-F) Fluorine (-F) ~6.8 1.9 High High Excellent (Blocked)
Analog A (4-Br-6-H)Hydrogen (-H)~8.21.4ModerateNonePoor (Oxidation prone)
Analog B (4-Br-6-Cl)Chlorine (-Cl)~6.52.3HighModerateGood
Analog C (4-Br-6-Me)Methyl (-CH₃)~8.91.8Low (e- donor)NoneModerate (Benzylic ox.)
Key SAR Insights:
  • Acidity Modulation (pKa): The strong electron-withdrawing nature of the C6-fluorine (inductive effect, -I) lowers the pKa of the C3-hydroxyl group compared to the methyl analog (Analog C). This increases the H-bond donor capability of the hydroxyl, often critical for binding in kinase hinge regions.

  • Metabolic Blocking: The C6 position in pyridines is a "soft spot" for metabolic oxidation by aldehyde oxidase (AOX) or CYP450. Substituting Hydrogen (Analog A) with Fluorine (Target) effectively blocks this metabolic liability without imposing the steric bulk of a Chlorine or Methyl group.

  • Lipophilicity (LogP): The Fluorine analog maintains a lower lipophilicity profile than the Chlorine analog (Analog B), which is favorable for maintaining "drug-like" properties (Lipinski’s Rule of 5).

Chemical SAR: Orthogonal Reactivity Map

The primary value of this compound is its ability to undergo sequential, selective functionalization. This "Chemical SAR" dictates the library synthesis strategy.

The Reactivity Hierarchy
  • C3-OH: Protected first (e.g., as MOM or SEM ether) or used as a directing group.

  • C4-Br: The most reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electron-poor ring (due to F) accelerates oxidative addition at this position.

  • C6-F: Activated for Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides, but only under forcing conditions or after the C4 position has been functionalized with an electron-withdrawing group.

ReactionPathways Start This compound (Scaffold) Step1 Protection (MOM-Cl, NaH) Start->Step1 Step 1 Intermediate1 O-Protected Intermediate Step1->Intermediate1 Branch1 Path A: C4 Functionalization (Suzuki Coupling) Intermediate1->Branch1 Pd(PPh3)4, Ar-B(OH)2 Branch2 Path B: C6 Functionalization (S_NAr with Amines) Intermediate1->Branch2 R-NH2, Heat, DMSO ProductA Biaryl Ether Scaffold (Kinase Inhibitor Core) Branch1->ProductA ProductB 2-Amino-Pyridine Derivative ProductA->ProductB Sequential Functionalization Branch2->ProductB

Figure 1: Divergent synthesis pathways enabled by the orthogonal reactivity of the Br and F substituents.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C4

Objective: To install an aryl group at C4 without disturbing the C6-Fluorine.

Reagents:

  • Scaffold: this compound (protected as MOM ether) (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80°C for 4 hours. Note: Do not exceed 100°C to avoid incipient SNAr at the C6-F position.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Point: The retention of the Fluorine atom can be confirmed by ¹⁹F NMR (typically appears around -70 to -80 ppm). Loss of signal indicates side reactions.

Protocol B: SNAr Displacement at C6

Objective: To introduce an amine at C6, utilizing the activating effect of the pyridine nitrogen.

Reagents:

  • Substrate: 4-Aryl-6-fluoropyridin-3-ol derivative (1.0 equiv)

  • Nucleophile: Morpholine (3.0 equiv)

  • Solvent: DMSO (anhydrous)

  • Base: DIPEA (2.0 equiv)

Procedure:

  • Dissolve substrate in DMSO (0.5 M concentration).

  • Add DIPEA and Morpholine.

  • Heat to 120°C in a sealed tube for 12-16 hours.

  • Monitoring: Monitor by LC-MS. The Fluorine is a poor leaving group compared to Cl or Br, but the reaction proceeds due to the electron-deficient nature of the pyridine ring.

Biological Application Case Study: Kinase Inhibition

In the context of kinase inhibitors (e.g., EGFR or ALK inhibitors), the this compound scaffold serves as a hinge-binding mimic.

Comparative Activity Data (Hypothetical EGFR Assay)

Comparison of IC50 values when the scaffold is incorporated into a standard quinazoline-like pharmacophore.

Compound VariantR-Group (C6 Position)EGFR IC50 (nM)Metabolic T1/2 (min)
Lead (6-F) Fluorine 12 >120
Analog 1 (6-H)Hydrogen4515 (Rapid oxidation)
Analog 2 (6-Cl)Chlorine1890
Analog 3 (6-OMe)Methoxy250 (Steric clash)60

Interpretation:

  • Analog 1 (H): Loses potency likely due to weaker H-bond acidity of the 3-OH and suffers from rapid metabolic clearance.

  • Analog 2 (Cl): Retains potency but increases molecular weight and lipophilicity, potentially impacting solubility.

  • Lead (F): Offers the optimal balance of potency (electronic activation of 3-OH) and metabolic stability (blocking the C6 site).

References

  • Synthesis and Reactivity of Fluorinated Pyridines Source: Journal of Medicinal Chemistry Context: Discusses the electronic effects of fluorine on pyridine ring reactivity and pKa modulation. URL:[Link] (General Journal Link for verification of scope)

  • Metabolic Blocking Strategies in Drug Design Source: Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry" Context: Validates the use of Fluorine to block AOX metabolism at the 6-position of pyridine. URL:[Link]

  • Cross-Coupling Reactions of Halogenated Pyridines Source: Organic Process Research & Development Context: Protocols for site-selective Suzuki couplings on di-halogenated heterocycles. URL:[Link]

  • Linrodostat (IDO Inhibitor) Chemistry Source:Org.[2] Process Res. Dev. 2019, 23, 11, 2482–2498. Context: Demonstrates the utility of the 4-bromo-6-fluoro substitution pattern in clinical candidates (quinoline analog). URL:[Link]

Sources

Comparative cost analysis of pyridinol synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Industrial Synthesis of 3-Pyridinol

Executive Summary For pharmaceutical and agrochemical developers, 3-Pyridinol (3-Hydroxypyridine) is a critical scaffold. Historically, its production was dominated by harsh petrochemical sulfonation. However, the shift toward green chemistry and cost-efficiency has elevated biomass-derived routes (Furfural) and halogen-displacement methods. This guide objectively compares the three dominant industrial pathways: Legacy Sulfonation , Biomass Ring-Expansion , and Halo-Hydrolysis .

Part 1: Technical Deep Dive & Protocols

Route A: The Legacy Route (Sulfonation-Hydrolysis)

Mechanism: Electrophilic Aromatic Substitution followed by Nucleophilic Aromatic Substitution (SNAr).

This route remains in use due to the low cost of pyridine but is plagued by extreme processing conditions and high waste disposal costs (E-factor).

Protocol:

  • Sulfonation: Pyridine is reacted with oleum (20% SO₃) and a Mercury(II) sulfate catalyst at 230°C for 24 hours.

    • Critical Insight: The Hg catalyst is essential to direct sulfonation to the 3-position; without it, yield drops significantly.

  • Salt Formation: The mass is quenched with lime (Ca(OH)₂) to remove excess sulfate, then treated with Na₂CO₃ to form sodium 3-pyridinesulfonate.

  • Alkali Fusion: The dry salt is fused with molten NaOH/KOH at 320°C.

  • Acidification: The melt is dissolved in water and acidified to pH 6-7 to precipitate 3-pyridinol.

Key Causality: The extreme temperature (320°C) in step 3 is required to force the poor leaving group (sulfonate) to be displaced by hydroxide in an electron-deficient ring.

Route B: The Biomass Route (Furfural Oxidation)

Mechanism: Oxidative Ring Opening followed by Recyclization.

This route leverages furfural, a renewable feedstock. It operates under milder conditions and avoids heavy metals.

Protocol:

  • Oxidation: Furfural is treated with Cl₂ or Br₂ in aqueous solution at 0-5°C to trigger ring opening, forming a dicarbonyl intermediate.

  • Ammoxidation: The intermediate reacts with sulfamic acid or ammonium salts (NH₄Cl) at 100°C.

  • Cyclization: The acyclic amine intermediate cyclizes to form 3-pyridinol.

    • Critical Insight: Controlling pH at 1.5-2.0 during the chlorine addition is vital to prevent polymerization of the reactive furan ring opening products.

Route C: The Halogenated Route (3-Chloropyridine Hydrolysis)

Mechanism: High-Pressure Nucleophilic Substitution.

A streamlined route utilized when 3-chloropyridine is readily available as a commodity chemical.

Protocol:

  • Hydrolysis: 3-Chloropyridine is mixed with 15% aqueous NaOH and a copper catalyst (Cu/Cu₂O).

  • Pressure Cooking: The mixture is heated to 180-200°C in an autoclave (pressure ~20-25 bar).

  • Isolation: Neutralization with HCl yields the product.

Part 2: Comparative Analysis

Cost & Performance Matrix
MetricRoute A: SulfonationRoute B: Furfural (Biomass)Route C: 3-Cl-Pyridine
Raw Material Cost Low (Pyridine is cheap)Medium (Furfural varies w/ agri-waste)High (Pre-functionalized starting material)
Energy Cost Very High (320°C fusion)Low (<100°C steps)Medium (180°C + Autoclave)
Yield 50-60%70-85%85-95%
Atom Economy Poor (Stoichiometric sulfate waste)Good (Water is main byproduct)Moderate (NaCl waste)
Safety Profile Critical (Oleum, Hg, High T)Manageable (Cl₂ gas handling)Moderate (High Pressure)
Scalability Difficult (Batch fusion limits)Excellent (Continuous flow potential)Good (Standard autoclave)
Cost Driver Analysis
  • Route A: The "hidden" cost is waste disposal. Removing mercury traces and neutralizing vast quantities of acidic sulfate waste often exceeds the raw material savings.

  • Route B: The cost driver is the oxidant (Cl₂/Br₂) and cooling energy. However, this route offers the highest potential for "Green Premium" pricing in regulated markets.

  • Route C: The cost is purely tied to the market price of 3-chloropyridine . If the starting material price spikes, margins collapse.

Part 3: Visualization (Pathways & Decision Logic)

Synthesis Pathways Flowchart

Pyridinol_Synthesis cluster_A Route A: Legacy Sulfonation cluster_B Route B: Biomass (Green) Pyridine Pyridine Sulfonate 3-Py-SO3H Pyridine->Sulfonate Oleum/Hg Fusion Alkali Fusion (320°C) Sulfonate->Fusion NaOH ProdA 3-Pyridinol Fusion->ProdA H3O+ Furfural Furfural RingOpen Ring Opening (Cl2/H2O) Furfural->RingOpen Oxidation Cyclization N-Cyclization (NH4+) RingOpen->Cyclization Ammoxidation ProdB 3-Pyridinol Cyclization->ProdB -H2O

Caption: Comparison of the high-energy Legacy Route (Red) vs. the milder Biomass Route (Green).

Strategic Decision Tree

Decision_Tree Start Select Synthesis Route Green Is 'Green/Bio-based' a Requirement? Start->Green HeavyMetal Can you process Heavy Metals (Hg)? Green->HeavyMetal No RouteB Route B: Furfural Oxidation Green->RouteB Yes Pressure Is High Pressure Equipment Available? HeavyMetal->Pressure No RouteA Route A: Sulfonation HeavyMetal->RouteA Yes (Low Cost Priority) Pressure->RouteB No (Fallback) RouteC Route C: 3-Cl Hydrolysis Pressure->RouteC Yes

Caption: Logic flow for selecting the optimal synthesis route based on facility constraints and regulatory needs.

References

  • Duesel, B. F., & Emmanuele, S. (1965). Preparation of 3-hydroxypyridine. US Patent 3,218,330.[1] Link

  • Li, H., et al. (2015).[2] Preparation method of 3-hydroxypyridine. CN Patent 105175320A. Link

  • Lewis, S. E. (2001). New functionalised 3-hydroxypyridines. Durham University E-Theses. Link

  • Yan, K., et al. (2023).[3] Bromonium-Mediated Electrochemical Synthesis of 3-Pyridinol from Biomass-Derived Furfurylamine. ResearchGate. Link

  • Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry. Link

Sources

Comparative Validation of 4-Bromo-6-fluoropyridin-3-ol Scaffolds in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action for 4-Bromo-6-fluoropyridin-3-ol Based Candidates Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary

In modern fragment-based drug discovery (FBDD), the This compound moiety has emerged as a privileged scaffold. It serves as a bioisostere for phenolic warheads, offering a dual advantage: the bromine atom acts as a halogen bond donor (σ-hole interaction), while the fluorine atom modulates the pKa of the hydroxyl group and blocks metabolic soft spots.

This guide details the experimental framework required to validate the specific mechanism of action (MoA) of this scaffold compared to its non-halogenated and carbocyclic analogs. We move beyond simple IC50 screening to validate the causality of the halogen-driven binding mode.

Part 1: The Mechanistic Hypothesis

Before initiating wet-lab validation, we must establish the structural hypothesis. Why choose this scaffold over a standard phenol or a simple pyridine?

FeatureThis compound (Target)Pyridin-3-ol (Control A)Phenol (Control B)Mechanistic Advantage
Binding Mode H-Bond Donor + Halogen Bond (XB) H-Bond Donor onlyH-Bond Donor onlyEnthalpic Gain: Br forms a directional XB with backbone carbonyls.
Electronic Effect Electron-deficient ring (High Acidity)Moderate AcidityLow AciditypKa Modulation: F/Br lowers pKa, strengthening ionic interactions.
Metabolic Stability High (F blocks oxidation)Low (prone to N-oxidation)Low (prone to glucuronidation)PK Profile: F prevents Phase I oxidative metabolism at C6.
Lipophilicity Moderate LogDLow LogDHigh LogDPermeability: Balanced solubility/permeability profile.

Part 2: Experimental Validation Protocols

To validate that the this compound moiety is the driver of efficacy, you must perform a Triangulated Validation Strategy involving thermodynamic profiling, structural kinetics, and metabolic stress testing.

Protocol A: Thermodynamic Validation via ITC

Objective: Distinguish between non-specific hydrophobic burial and specific halogen bonding. Halogen bonds are enthalpy-driven (


).

Step-by-Step Methodology:

  • Preparation: Express and purify the target protein (e.g., Kinase domain or P2X7 receptor). Dialyze into a buffer free of competing halides (avoid high Cl- concentrations if the XB site is solvent-exposed).

  • Ligand Setup: Prepare this compound derivative (Ligand A) and the De-bromo analog (Ligand B) at 10x the estimated Kd.

  • Titration: Perform Isothermal Titration Calorimetry (ITC) at 25°C. Inject ligand into the protein cell (20 injections of 2 µL).

  • Analysis: Fit data to a Single Site binding model.

    • Success Criteria: Ligand A should show a significantly more negative

      
       (enthalpy) compared to Ligand B, confirming the formation of the energetic halogen bond. If the improvement is purely entropic (
      
      
      
      ), the bromine is likely just filling a hydrophobic hole rather than forming a specific bond.
Protocol B: Residence Time Analysis (SPR)

Objective: Validate that the halogen bond increases the drug-target residence time, a key predictor of in vivo efficacy.

Step-by-Step Methodology:

  • Immobilization: Biotinylate the target protein and capture it on a Streptavidin (SA) sensor chip.

  • Single Cycle Kinetics: Inject a concentration series of the this compound candidate.

  • Dissociation Phase: Allow a long dissociation time (at least 1200s) to accurately measure

    
    .
    
  • Comparison: Repeat with the 6-Fluoro-only analog.

    • Causality Check: A decrease in

      
       (slower dissociation) for the Bromo-variant confirms the directional "anchor" effect of the halogen bond.
      
Protocol C: Metabolic Stability Stress Test

Objective: Prove that the C6-Fluorine protects the pyridine ring from oxidative attack.

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM of the test compound with human liver microsomes (HLM) and NADPH at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Monitor the depletion of the parent ion.

  • Metabolite ID: specifically look for +16 Da peaks (oxidation).

    • Success Criteria: The this compound scaffold should show >60 min half-life with minimal N-oxide formation compared to the non-fluorinated control.

Part 3: Visualization of the Mechanism

The following diagram illustrates the decision tree for validating the scaffold's contribution to the mechanism of action.

ValidationWorkflow Start Hit Identification: 4-Br-6-F-pyridin-3-ol Scaffold Synth Synthesize Control Analogs: 1. Des-Bromo (H-only) 2. Des-Fluoro (H-only) Start->Synth Exp1 Exp 1: Surface Plasmon Resonance (SPR) Synth->Exp1 Exp2 Exp 2: Microsomal Stability (HLM) Synth->Exp2 Decision1 Is koff (Br) << koff (Des-Br)? Exp1->Decision1 Decision2 Is t1/2 (F) >> t1/2 (Des-F)? Exp2->Decision2 Result_XB Mechanism Confirmed: Halogen Bond Driven Affinity Decision1->Result_XB Yes (Residence Time Improved) Result_Hydro Mechanism: Non-specific Hydrophobic Interaction Decision1->Result_Hydro No (Similar Kinetics) Decision2->Result_Hydro No (Labile) Result_Metab Mechanism Confirmed: Metabolic Blockade Decision2->Result_Metab Yes (Oxidation Blocked)

Caption: Workflow to distinguish specific halogen-driven efficacy from generic hydrophobic effects.

Part 4: Comparative Performance Data

The table below summarizes typical data ranges observed when comparing this scaffold against standard alternatives in a Kinase or GPCR antagonist setting.

MetricThis compound6-Chloropyridin-3-olPhenolic AnalogInterpretation
pKa (OH group) ~6.5 - 7.0~7.5 - 8.0~9.5 - 10.0Lower pKa allows ionization at physiological pH, enhancing electrostatic interactions.
Sigma-Hole Magnitude (Vs,max) High (Strong XB donor)ModerateNoneBromine provides a superior "sigma-hole" for carbonyl interactions than Chlorine.
ClogP 2.11.82.5Fluorine modulation keeps lipophilicity in the "Goldilocks" zone for oral bioavailability.
Metabolic Clearance (Cl_int) Low (< 10 µL/min/mg)MediumHigh (> 50 µL/min/mg)Fluorine blocks the primary site of metabolic attack.

Part 5: References & Authoritative Grounding

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

    • Relevance: Foundational text on validating the "sigma-hole" interaction mechanism used in the 4-Bromo scaffold.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

    • Relevance: Explains the metabolic stability conferred by the 6-Fluoro substitution.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • Relevance: Validates the use of fluoropyridines as superior bioisosteres to phenols.

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition.

    • Relevance: Provides the experimental basis for the thermodynamic (ITC) protocols described above.

Cross-Validation of Analytical Methods for 4-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of halogenated pyridine intermediates, specifically 4-Bromo-6-fluoropyridin-3-ol , relying on a single analytical technique introduces significant risk. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for routine purity analysis, but it suffers from a critical blind spot: it assumes that the extinction coefficients of the main analyte and its impurities (particularly regioisomers and de-halogenated byproducts) are identical.

This guide presents a cross-validation protocol integrating Quantitative NMR (qNMR) as an orthogonal primary method to validate the secondary RP-HPLC method. By leveraging qNMR’s proton-counting absolute quantification, we eliminate the need for a reference standard of known purity, thereby establishing a self-validating system compliant with ICH Q2(R2) and ICH Q14 principles.

Compound Profile & Analytical Challenges

Target Molecule: this compound Molecular Formula: C₅H₃BrFNO Molecular Weight: 191.99 g/mol

The "Zwitterionic" Challenge

This molecule possesses both an acidic phenolic hydroxyl group (pKa ~6.5) and a basic pyridine nitrogen (pKa ~3.0).

  • Implication: In standard unbuffered LC solvents, the molecule may exist in equilibrium between neutral and ionized forms, leading to peak tailing or splitting.

  • Solution: The mobile phase pH must be strictly controlled (typically pH 2.5–3.0) to keep the molecule in a protonated or neutral state, suppressing ionization.

The Regioisomer Trap

Synthesis of this core often produces the 6-Bromo-4-fluoro isomer as a byproduct.

  • Implication: These isomers have identical Mass-to-Charge (m/z) ratios in LC-MS.

  • Solution: Chromatographic resolution is the only way to distinguish them. qNMR can also distinguish them based on the coupling constants of the aromatic protons.

Methodology A: RP-HPLC (The Routine Workhorse)

Objective: Routine purity assessment and impurity profiling.

Optimized Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5 µm). Reasoning: The Charged Surface Hybrid (CSH) particle provides superior peak shape for basic pyridines at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-18 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Phenolic shift).

  • Temperature: 40°C.

Critical System Suitability Criteria
  • Tailing Factor (T): Must be < 1.5. (Indicates successful suppression of silanol interactions).

  • Resolution (Rs): > 2.0 between the 4-Bromo and 6-Bromo regioisomers (if available as markers).

Methodology B: 1H-qNMR (The Primary Validator)

Objective: Absolute quantification (Weight % Assay) without a reference standard.

Optimized Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • Solvent: DMSO-d6. Reasoning: Excellent solubility for polar aromatics and prevents exchange of the phenolic proton.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It presents a sharp singlet at ~6.3 ppm, which is distinct from the aromatic pyridine protons (typically 7.5–8.5 ppm), ensuring no overlap.

  • Relaxation Delay (d1): 30 seconds. Reasoning: Essential for full relaxation (5x T1) to ensure quantitative integration.

  • Pulse Angle: 90°.

  • Number of Scans (ns): 16 or 32 (to achieve S/N > 150:1).

Calculation Logic


Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (2 for Maleic Acid, 1 for Pyridine aromatic H)
    
  • 
     = Molecular Weight[2][3]
    
  • 
     = Weight (mg)
    
  • 
     = Purity of Internal Standard (decimal)
    

Cross-Validation: Reconciling the Data[4]

The core of this guide is the Orthogonal Reconciliation . We compare the "Area %" from HPLC against the "Weight %" from qNMR.

Experimental Workflow Diagram

CrossValidation cluster_HPLC Method A: RP-HPLC cluster_qNMR Method B: qNMR Sample Crude Sample (this compound) HPLC_Prep Dissolve in H2O/ACN Sample->HPLC_Prep NMR_Prep Dissolve in DMSO-d6 + Maleic Acid (IS) Sample->NMR_Prep HPLC_Run Gradient Elution (C18, pH 2.7) HPLC_Prep->HPLC_Run HPLC_Data Data: Purity (% Area) HPLC_Run->HPLC_Data Reconciliation Data Reconciliation (Gap Analysis) HPLC_Data->Reconciliation NMR_Run 1H Acquisition (d1 = 30s) NMR_Prep->NMR_Run NMR_Data Data: Assay (% w/w) NMR_Run->NMR_Data NMR_Data->Reconciliation Decision Validation Conclusion Reconciliation->Decision If Deviation < 2.0%

Caption: Orthogonal workflow demonstrating the parallel processing of the sample through HPLC (chromatographic purity) and qNMR (absolute assay) to identify non-chromophoric impurities.

Data Comparison Table (Representative Data)

The following table illustrates a typical scenario where cross-validation reveals hidden issues.

ParameterHPLC-UV (Method A)qNMR (Method B)Interpretation
Result 99.2% (Area) 96.5% (w/w) Significant Discrepancy (2.7%)
Specificity High for aromaticsHigh for all protonsqNMR sees what UV misses.
Blind Spots Inorganic salts, moisture, residual solvents (non-UV).Impurities with overlapping chemical shifts (rare).
Root Cause The sample likely contains ~2.5% inorganic salts or moisture.HPLC overestimates purity.

Corrective Action: If this discrepancy is observed, perform Thermogravimetric Analysis (TGA) or Karl Fischer (KF) titration to confirm moisture/solvent content. The qNMR value is the "True" potency.

Impurity Profiling: The Halogen Fingerprint

To fully validate the HPLC method's specificity, we must confirm the identity of peaks using LC-MS, specifically looking for de-halogenation.

  • Parent Peak: m/z 191.9/193.9 (1:1 ratio due to ⁷⁹Br/⁸¹Br).

  • Impurity 1 (De-brominated): m/z ~114 (Loss of Br, replaced by H).

  • Impurity 2 (De-fluorinated): m/z ~174/176 (Loss of F, replaced by OH/H).

Validation Step: Inject the sample into an LC-MS. If the main peak at 254 nm aligns perfectly with the m/z 192 mass trace, and no co-eluting masses are found, the HPLC method is Specific .

Conclusion & Recommendations

For This compound , a single method is insufficient due to the risks of regioisomerism and non-chromophoric contaminants.

  • Routine QC: Use the RP-HPLC method described (C18, pH 2.7) for batch-to-batch consistency and impurity limits.

  • Standard Qualification: Use qNMR to assign the absolute purity value to the Reference Standard used in the HPLC method.

  • Acceptance Criteria: The HPLC Purity (Area %) and qNMR Assay (w/w %) should agree within ±2.0% (after correcting for water/solvents).

This orthogonal approach ensures that the "purity" reported on the Certificate of Analysis reflects the true active content, protecting downstream synthesis from stoichiometry errors.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[5] Trends in Analytical Chemistry, 35, 5-26. (Validated protocol for internal standard selection).

  • U.S. Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy.[1] (General chapter providing regulatory framework for qNMR).[1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.